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2-[(4-Methylbenzyl)oxy]benzaldehyde Documentation Hub

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  • Product: 2-[(4-Methylbenzyl)oxy]benzaldehyde
  • CAS: 85825-85-0

Core Science & Biosynthesis

Foundational

In-depth Technical Guide to 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0)

[1] Executive Summary 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0) is a specialized aromatic ether aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by a reac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0) is a specialized aromatic ether aldehyde serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by a reactive formyl group ortho to a bulky 4-methylbenzyloxy substituent, this compound exhibits unique steric and electronic properties that make it a valuable building block. It is primarily utilized in the synthesis of bioactive heterocycles, including chromanes, quinazolinones, and Schiff base ligands, which are often explored for antimicrobial and anticancer activities. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

The core identity of the compound is defined by the ether linkage connecting a salicylaldehyde moiety to a para-tolyl unit. This structural arrangement allows for dual reactivity: nucleophilic attack at the aldehyde and electrophilic aromatic substitution on the rings.

Table 1: Chemical Identity & Properties

PropertySpecification
Chemical Name 2-[(4-Methylbenzyl)oxy]benzaldehyde
CAS Number 85825-85-0
Synonyms 2-(4-Methylbenzyloxy)benzaldehyde; 2-[(4-Methylphenyl)methoxy]benzaldehyde
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
SMILES CC1=CC=C(C=C1)COC2=CC=CC=C2C=O[1][2]
InChI Key KLZXAPCLPREJOL-UHFFFAOYSA-N
Physical State Solid (Crystalline)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.6 - 3.9

Synthetic Pathways & Reaction Mechanisms[14]

The most robust and scalable method for synthesizing 2-[(4-Methylbenzyl)oxy]benzaldehyde is the Williamson Ether Synthesis . This pathway is preferred due to its high yield, operational simplicity, and the availability of starting materials.

Mechanism of Action

The reaction involves an SN2 nucleophilic substitution. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base (typically Potassium Carbonate, K₂CO₃) to form a phenoxide ion. This ambient nucleophile then attacks the benzylic carbon of 4-methylbenzyl halide (bromide or chloride), displacing the halide leaving group.

Experimental Protocol

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 4-Methylbenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to accelerate reaction if using the chloride derivative.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution color typically deepens to yellow/orange.

  • Alkylation: Dropwise add 4-Methylbenzyl bromide (11 mmol). If using the chloride, add catalytic KI at this stage.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product spot will appear less polar than the starting phenol.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel column chromatography to obtain the pure solid.

Synthesis Workflow Diagram

SynthesisPathway Start Salicylaldehyde (C7H6O2) Intermediate Phenoxide Anion (Intermediate) Start->Intermediate K2CO3, DMF Deprotonation Reagent 4-Methylbenzyl Bromide (C8H9Br) Reagent->Intermediate Electrophile Product 2-[(4-Methylbenzyl)oxy]benzaldehyde (C15H14O2) Intermediate->Product SN2 Substitution 60-80°C, 4-6h

Figure 1: Williamson Ether Synthesis pathway for the production of CAS 85825-85-0.

Analytical Characterization

Validating the structure of the synthesized compound is critical. The following spectral signatures confirm the successful formation of the ether linkage and retention of the aldehyde functionality.

Table 2: Expected Spectroscopic Data

TechniqueSignalAssignment
¹H NMR (CDCl₃) δ 10.5 ppm (s, 1H)-CHO (Aldehyde proton, diagnostic singlet)
δ 7.8 - 6.9 ppm (m, 8H)Ar-H (Aromatic protons of both rings)
δ 5.1 - 5.2 ppm (s, 2H)-OCH₂- (Benzylic methylene, diagnostic singlet)
δ 2.3 - 2.4 ppm (s, 3H)-CH₃ (Methyl group on the para-tolyl ring)
IR (FT-IR) ~1680-1690 cm⁻¹C=O stretch (Conjugated aldehyde)
~1240 cm⁻¹C-O-C stretch (Aryl alkyl ether)
~2850, 2750 cm⁻¹C-H stretch (Aldehyde Fermi resonance)
MS (ESI/EI) m/z 226 [M]⁺Molecular ion peak matching formula weight

Applications in Drug Discovery & Organic Synthesis

This compound acts as a "linchpin" intermediate, connecting the pharmacophoric properties of the salicylaldehyde core with the lipophilic bulk of the methylbenzyl group.

Schiff Base Ligands & Metal Complexes

Reaction with primary amines (e.g., anilines, hydrazides) yields Schiff bases (imines).[3] These ligands are extensively used to coordinate transition metals (Cu, Ni, Zn). The resulting complexes often demonstrate enhanced DNA binding affinity and antimicrobial activity compared to the free ligand, making them candidates for antibiotic drug development.

Chromane & Flavone Synthesis

Through Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate), the aldehyde group facilitates cyclization to form chromene or coumarin derivatives. These scaffolds are ubiquitous in natural products and are potent targets for anticancer and anti-inflammatory therapies.

Application Workflow Diagram

Applications Core 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS 85825-85-0) Rxn1 Condensation with Primary Amines (R-NH2) Core->Rxn1 Rxn2 Knoevenagel Condensation (Active Methylene) Core->Rxn2 Rxn3 Oxidation/Reduction Core->Rxn3 Prod1 Schiff Bases (Imines) Bioactive Ligands Rxn1->Prod1 Dehydration Prod2 Chromanes / Coumarins Anticancer Scaffolds Rxn2->Prod2 Cyclization Prod3 Benzoic Acid / Alcohol Derivs. Polymer Precursors Rxn3->Prod3 Redox

Figure 2: Divergent synthetic applications of CAS 85825-85-0 in medicinal chemistry.

Safety & Handling

While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for aromatic aldehydes and ethers.

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Avoid dust formation.[4] Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent oxidation of the aldehyde to the corresponding carboxylic acid.

References

  • PubChem. (n.d.).[1] 2-[(4-Methylbenzyl)oxy]benzaldehyde (CID 693304). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.[5][6] Retrieved October 26, 2023, from [Link]

  • International Journal of Research and Scientific Innovation. (2018). Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-[(4-Methylbenzyl)oxy]benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 2-[(4-Methylbenzyl)oxy]benza...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-[(4-Methylbenzyl)oxy]benzaldehyde, a versatile aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. The core focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of its fundamental physicochemical properties, centered around its molecular weight. Furthermore, this guide elucidates detailed synthetic protocols, thorough characterization methodologies, and explores its burgeoning applications, particularly in the realm of therapeutic agent development. The content is structured to not only present data but also to offer insights into the experimental rationale, ensuring a self-validating and authoritative resource for the scientific community.

Introduction: Unveiling 2-[(4-Methylbenzyl)oxy]benzaldehyde

2-[(4-Methylbenzyl)oxy]benzaldehyde, an ether-linked aromatic aldehyde, presents a unique scaffold for chemical exploration. Its structure, featuring a benzaldehyde moiety linked to a 4-methylbenzyl group via an ether linkage at the ortho position, imparts a distinct combination of steric and electronic properties. This substitution pattern influences its reactivity and potential for biological interactions, making it a valuable intermediate in the synthesis of more complex molecules. The aldehyde functional group serves as a versatile handle for a myriad of chemical transformations, including but not limited to, aldol condensations, Wittig reactions, and the formation of Schiff bases, thereby enabling the generation of diverse molecular libraries for screening in drug discovery programs.[1]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in research and development. The fundamental properties of 2-[(4-Methylbenzyl)oxy]benzaldehyde are summarized below.

Molecular Weight and Formula

The cornerstone of its chemical identity is its molecular weight, which is essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem[2]
Molecular Weight 226.27 g/mol PubChem[2]
Exact Mass 226.099379685 DaPubChem[2]

The molecular weight is calculated based on the atomic masses of its constituent elements: 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. This value is critical for accurate mass spectrometry analysis and for the preparation of solutions of known concentrations.

Structural and Chemical Identifiers

A clear identification of the compound is crucial for unambiguous scientific communication.

IdentifierValueSource
IUPAC Name 2-[(4-methylphenyl)methoxy]benzaldehydePubChem[2]
CAS Number 85825-85-0PubChem[2]
Canonical SMILES CC1=CC=C(C=C1)COC2=CC=CC=C2C=OPubChem[2]
InChIKey KLZXAPCLPREJOL-UHFFFAOYSA-NPubChem[2]

Synthesis and Characterization: A Practical Approach

The synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-methylbenzyl halide. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Experimental Workflow

Synthesis_Workflow Reactants Salicylaldehyde + 4-Methylbenzyl Halide Reaction Reaction Mixture Reactants->Reaction Add Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base_Solvent->Reaction Add Heating Heating (e.g., 60-80 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-[(4-Methylbenzyl)oxy]benzaldehyde Purification->Product

Caption: A generalized workflow for the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution. The base is crucial for deprotonating the hydroxyl group of salicylaldehyde, forming a nucleophilic phenoxide.

  • Alkylating Agent Addition: To the stirred suspension, add 4-methylbenzyl halide (e.g., 4-methylbenzyl bromide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueKey Features
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.8-10.5 ppm. - Aromatic protons multiplet in the range of δ 6.8-7.8 ppm. - Methylene protons (OCH₂) singlet around δ 5.1 ppm. - Methyl protons (CH₃) singlet around δ 2.4 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methylene carbon (OCH₂) signal around δ 70 ppm. - Methyl carbon (CH₃) signal around δ 21 ppm.
IR Spectroscopy - Strong C=O stretching vibration around 1680-1700 cm⁻¹. - C-O-C (ether) stretching vibrations in the range of 1200-1250 cm⁻¹. - Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 226.

Applications in Drug Discovery and Development

The unique structural attributes of 2-[(4-Methylbenzyl)oxy]benzaldehyde and its derivatives make them promising candidates in medicinal chemistry. The aldehyde functionality provides a reactive site for the synthesis of a wide array of derivatives, such as hydrazones, oximes, and chalcones, which have shown significant potential in various therapeutic areas.[1]

Scaffold for Anticancer Agents

Derivatives of substituted benzaldehydes are being investigated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes or the disruption of signaling pathways crucial for cancer cell proliferation and survival. For instance, related benzyloxybenzaldehyde derivatives have shown inhibitory activity against enzymes like aldose reductase, which is implicated in diabetic complications and has been explored as a target in cancer.[3]

Signaling Pathway Example

Anticancer_Pathway cluster_0 Cellular Environment Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Benzaldehyde_Derivative 2-[(4-Methylbenzyl)oxy]benzaldehyde Derivative Benzaldehyde_Derivative->Signaling_Cascade Inhibition

Caption: Potential mechanism of action for anticancer benzaldehyde derivatives.

Precursor for Neuroprotective Agents

The structural motif present in 2-[(4-Methylbenzyl)oxy]benzaldehyde is also found in compounds with neuroprotective activities. Research into related structures suggests potential applications in the treatment of neurodegenerative diseases. The ability to readily modify the core structure allows for the fine-tuning of properties such as blood-brain barrier permeability and target affinity.

Conclusion and Future Perspectives

2-[(4-Methylbenzyl)oxy]benzaldehyde, with a molecular weight of 226.27 g/mol , is more than just a simple chemical compound; it is a versatile platform for innovation in both synthetic and medicinal chemistry.[2] Its straightforward synthesis and the reactivity of its aldehyde group provide a robust foundation for the development of novel molecules with potential therapeutic applications. Future research should continue to explore the derivatization of this scaffold and the biological evaluation of the resulting compounds to unlock their full potential in addressing unmet medical needs. The insights provided in this guide aim to empower researchers to confidently utilize this valuable chemical entity in their scientific endeavors.

References

  • PubChem. 2-[(4-Methylbenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • Cozzini, P., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. [Link]

Sources

Foundational

Technical Guide: Synthesis Precursors & Methodology for 2-[(4-Methylbenzyl)oxy]benzaldehyde

[1] Executive Summary This technical guide details the rational synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0), a critical intermediate in the development of benzofuran-based pharmaceuticals and liqui...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the rational synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0), a critical intermediate in the development of benzofuran-based pharmaceuticals and liquid crystal mesogens.[1] The synthesis relies on a Williamson Ether Synthesis , coupling a salicylaldehyde nucleophile with a 4-methylbenzyl electrophile.[1]

This document focuses on the selection, handling, and reactivity of the specific precursors, providing a robust, self-validating protocol designed for high-yield reproducibility in a research setting.

Retrosynthetic Analysis & Precursor Selection[1]

The target molecule is an aryl alkyl ether.[1] The most logical disconnection is at the ether oxygen (


 bond), separating the molecule into a nucleophilic phenol derivative and an electrophilic benzyl halide.
Structural Disconnection
  • Target: 2-[(4-Methylbenzyl)oxy]benzaldehyde[1][2]

  • Disconnection: Ether linkage.

  • Synthons:

    • Nucleophile: 2-Hydroxybenzaldehyde (Salicylaldehyde).[1]

    • Electrophile: 4-Methylbenzyl halide (Chloride or Bromide).[1]

Pathway Visualization

Retrosynthesis cluster_precursors Precursors Target Target: 2-[(4-Methylbenzyl)oxy]benzaldehyde Disconnection Disconnection: Ether Linkage (C-O) Target->Disconnection Retrosynthesis Salicyl Nucleophile: Salicylaldehyde (CAS: 90-02-8) Disconnection->Salicyl Halide Electrophile: 4-Methylbenzyl Chloride (CAS: 104-82-5) Disconnection->Halide

Figure 1: Retrosynthetic breakdown of the target molecule into its core commercial precursors.

Precursor Technical Profiles

Nucleophile: Salicylaldehyde (2-Hydroxybenzaldehyde)[1]
  • CAS: 90-02-8[1]

  • Role: Provides the phenoxide nucleophile.[1]

  • Critical Reactivity Note: Unlike para-substituted phenols, salicylaldehyde possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This stabilizes the proton, making it slightly harder to deprotonate (

    
    ) compared to free phenols.[1]
    
  • Handling: It is a liquid at room temperature.[1][3] Oxidation to salicylic acid can occur upon prolonged air exposure; use freshly distilled material if the liquid appears dark brown/viscous.[1]

Electrophile: 4-Methylbenzyl Chloride (p-Xylyl Chloride)[1]
  • CAS: 104-82-5[1]

  • Role: Provides the benzyl carbocation equivalent for

    
     attack.[1]
    
  • Selection Logic (Cl vs. Br):

    • Chloride: Cheaper, more stable, but a poorer leaving group.[1] Requires catalytic Potassium Iodide (KI) to generate the more reactive iodide in situ (Finkelstein modification).[1]

    • Bromide: Faster reaction without catalyst, but significantly more expensive and lachrymatory.[1]

    • Recommendation: Use the Chloride with KI for cost-efficiency and stability.[1]

Reaction Mechanism & Causality

The synthesis proceeds via an


 (Substitution Nucleophilic Bimolecular)  mechanism.[1]
  • Deprotonation: A base (

    
    ) removes the phenolic proton from salicylaldehyde.[1] The intramolecular H-bond requires the mixture to be heated or stirred for adequate time to ensure formation of the phenoxide anion.
    
  • Finkelstein Exchange (Optional but Recommended): If using the chloride precursor, added Iodide (

    
    ) displaces the Chloride (
    
    
    
    ) to form the transient, highly reactive 4-methylbenzyl iodide.[1]
  • Nucleophilic Attack: The phenoxide oxygen attacks the benzylic carbon, displacing the halide leaving group.[1]

Mechanistic Pathway

Mechanism Step1 1. Deprotonation (Salicylaldehyde + K2CO3) Step2 2. Phenoxide Formation (Nucleophile Generation) Step1->Step2 - H+ Step3 3. S_N2 Attack on 4-Methylbenzyl Chloride Step2->Step3 Attack Product Product Formation + KCl/KHCO3 Step3->Product - Cl-

Figure 2: Sequential mechanistic steps for the Williamson ether synthesis.

Experimental Protocol

This protocol uses Acetone as the solvent.[1] While DMF is faster due to higher polarity, Acetone allows for a much easier workup (aqueous precipitation) and is less toxic.[1]

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Salicylaldehyde Substrate1.0Limiting reagent.
4-Methylbenzyl Chloride Reagent1.1Slight excess to drive completion.[1]
Potassium Carbonate (

)
Base2.0Anhydrous; grind to powder.[1]
Potassium Iodide (KI) Catalyst0.1Essential if using Chloride.[1]
Acetone Solvent~10 mL/gDry (HPLC grade preferred).[1]
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 1.0 eq of Salicylaldehyde in Acetone.

  • Deprotonation: Add 2.0 eq of anhydrous

    
    . Stir at room temperature for 15–30 minutes. Observation: The solution will turn bright yellow, indicating phenoxide formation.
    
  • Addition: Add 1.1 eq of 4-Methylbenzyl chloride and 0.1 eq of KI.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2).[1] The starting material (Salicylaldehyde) spot should disappear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , 
      
      
      
      ).[1]
    • Evaporate the acetone filtrate under reduced pressure (Rotavap).[1]

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography if necessary (though recrystallization is usually sufficient for this solid product).

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Reaction: Often caused by the low reactivity of the chloride.[1]

    • Fix: Add more KI or switch solvent to DMF (run at

      
      ).[1]
      
  • C-Alkylation: Phenoxides can sometimes alkylate at the carbon ring positions.[1]

    • Prevention: Use a polar aprotic solvent and ensure the base is not overly strong (stick to Carbonates rather than Hydrides) to favor O-alkylation.[1]

  • Cannizzaro Reaction: In the presence of strong bases (like NaOH), the aldehyde group can disproportionate.

    • Prevention: Strictly use anhydrous

      
      .[1]
      
Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of the phenolic -OH singlet (

    
     ppm) and the appearance of the benzylic methylene singlet (
    
    
    
    ) around
    
    
    5.1–5.2 ppm.[1]
  • IR Spectroscopy: Disappearance of the broad O-H stretch (

    
    ) and retention of the C=O aldehyde stretch (
    
    
    
    ).[1]

Safety & Regulatory

  • Salicylaldehyde: Irritant to eyes and skin.[1] Toxic to aquatic life.[1]

  • 4-Methylbenzyl Chloride: Lachrymator.[1] Causes skin burns.[1] Handle in a fume hood.

  • Potassium Carbonate: Dust is an irritant.[1]

References

  • PubChem. (n.d.).[1] 2-[(4-Methylbenzyl)oxy]benzaldehyde.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Williamson, A. W. (1850).[1][4] Theory of Aetherification. Philosophical Magazine, 37, 350–356.[1] (Foundational Chemistry).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Phenol Alkylation).

Sources

Exploratory

Technical Guide: Synthesis and Application of 2-(4-Methylbenzyloxy)benzaldehyde

Part 1: Executive Summary & Strategic Importance The reaction between 4-methylbenzyl chloride and salicylaldehyde (2-hydroxybenzaldehyde) is a foundational Williamson Ether Synthesis used to generate 2-(4-methylbenzyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

The reaction between 4-methylbenzyl chloride and salicylaldehyde (2-hydroxybenzaldehyde) is a foundational Williamson Ether Synthesis used to generate 2-(4-methylbenzyloxy)benzaldehyde (CAS: 85825-85-0). This intermediate serves as a critical "privileged scaffold" in medicinal chemistry, acting as a precursor for:

  • Benzofurans: Via intramolecular cyclization (e.g., Rap-Stoermer reaction), yielding pharmacophores common in anti-arrhythmic and anti-tumor agents.

  • Chalcones & Flavonoids: Via Claisen-Schmidt condensation with acetophenones, providing access to anti-inflammatory and anti-viral candidates.

  • sGC Stimulators: Benzyl ether moieties are structural motifs in soluble guanylate cyclase stimulators used for cardiovascular indications.

This guide moves beyond basic textbook procedures to provide a robust, scalable protocol, analyzing the mechanistic nuances that drive yield and purity in a professional research setting.

Part 2: Mechanistic Foundations

The Reaction Pathway: O-Alkylation

The synthesis proceeds via a bimolecular nucleophilic substitution (


) mechanism. The reaction is governed by the nucleophilicity of the phenoxide ion and the electrophilicity of the benzylic carbon.

Key Mechanistic Drivers:

  • Deprotonation: The pKa of salicylaldehyde (~8.37) allows for easy deprotonation by mild bases like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Nucleophilic Attack: The resulting phenoxide anion attacks the

    
     antibonding orbital of the C-Cl bond in 4-methylbenzyl chloride.
    
  • O- vs. C-Alkylation: While phenoxides are ambident nucleophiles, O-alkylation is kinetically favored over C-alkylation in polar aprotic solvents (DMF, DMSO) and with "hard" leaving groups like chloride, especially when the ortho-position is sterically accessible but the para-position is blocked or less favorable.

Visualization: Reaction Logic Flow

ReactionMechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Salicylaldehyde Salicylaldehyde (pKa ~8.4) Phenoxide Phenoxide Anion (Nucleophile) Salicylaldehyde->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide BenzylHalide 4-Methylbenzyl Chloride Complex [Ph-O...C...Cl]‡ Transition State BenzylHalide->Complex Phenoxide->Complex Attack on Benzylic C Ether 2-(4-Methylbenzyloxy) benzaldehyde Complex->Ether Bond Formation Salt KCl / KHCO3 Complex->Salt Leaving Group

Figure 1: Mechanistic pathway for the O-alkylation of salicylaldehyde.

Part 3: Optimized Experimental Protocol

Method A: High-Throughput / Scale-Up (DMF/K2CO3)

This method is preferred for gram-to-kilogram scale synthesis due to faster reaction kinetics and high conversion rates (>95%).

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 4-Methylbenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (

    
    ) (0.1 eq) - Catalyst
    
  • Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration relative to aldehyde]

Protocol:

  • Activation: In a dried round-bottom flask equipped with a magnetic stir bar, charge Salicylaldehyde (1.0 eq) and anhydrous DMF.

  • Base Addition: Add

    
     (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to generate the bright yellow phenoxide anion.
    
  • Alkylation: Add 4-Methylbenzyl chloride (1.1 eq) followed by catalytic

    
     (0.1 eq). The iodide facilitates a Finkelstein-like in-situ exchange, converting the chloride to a more reactive iodide.
    
  • Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product will often precipitate as a solid.

  • Workup:

    • If Solid: Filter, wash with water (to remove DMF/salts), and Hexane (to remove unreacted benzyl chloride).

    • If Oil: Extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (to remove unreacted salicylaldehyde), water, and brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol or flash chromatography (SiO2, Hexane/EtOAc gradient).

Method B: Green / Academic (Acetone/Reflux)

Preferred if DMF removal is difficult or for smaller batches where time is less critical.

  • Solvent: Acetone (Reagent Grade).

  • Conditions: Reflux (56°C) for 6–12 hours.

  • Note: Requires longer reaction times but allows for easier solvent removal via rotary evaporation.

Part 4: Critical Process Parameters & Troubleshooting

Impurity Profiling

Understanding the side reactions is vital for achieving pharmaceutical-grade purity (>98%).

Impurity TypeSource / CauseRemediation Strategy
Unreacted Salicylaldehyde Incomplete conversion; Stoichiometry error.Wash organic layer with 10% NaOH or 5%

. The phenoxide is water-soluble.
4-Methylbenzyl Alcohol Hydrolysis of benzyl chloride (wet solvent).Ensure anhydrous DMF/Acetone. Store benzyl chloride under inert gas.
Dibenzyl Ether Homocoupling of benzyl chloride (rare under these conditions).Use strictly 1.05-1.1 eq of halide. Remove via recrystallization (solubility difference).
C-Alkylated Product Attack at ortho/para carbon of phenol ring.Use polar aprotic solvent (DMF) to solvate cation, favoring O-alkylation. Avoid extremely high temps (>100°C).
Polymerized Benzyl Chloride Acidic impurities or metal contamination.[2]Pre-wash benzyl chloride with bicarbonate if it is old/yellowed.
Catalyst Selection: The Role of Iodide

Adding catalytic Potassium Iodide (


) or Tetrabutylammonium Iodide (TBAI) is a standard process improvement.
  • Mechanism:

    
    
    
  • Benefit: The generated Benzyl Iodide (

    
    ) reacts significantly faster with the phenoxide than the chloride, reducing reaction time from 12h to <4h.
    

Part 5: Downstream Applications

The product, 2-(4-methylbenzyloxy)benzaldehyde , is a versatile "switch" intermediate.

Synthesis of Benzofurans (Rap-Stoermer Reaction)

Condensation with


-halo ketones under basic conditions yields 2-acylbenzofurans.
  • Reagents: Phenacyl bromide,

    
    , DMF/MeCN.
    
  • Pathway: Aldol condensation

    
     Intramolecular substitution.
    
Synthesis of Chalcones

Reaction with acetophenones (e.g., 4-methoxyacetophenone) yields chalcones, which are precursors to flavonoids and pyrazolines.

Applications cluster_pathways Synthetic Pathways Intermediate 2-(4-Methylbenzyloxy) benzaldehyde Benzofuran Benzofuran Derivatives (Anti-tumor / Anti-arrhythmic) Intermediate->Benzofuran + Alpha-Halo Ketone (Rap-Stoermer) Chalcone Chalcones (Anti-inflammatory / Anti-viral) Intermediate->Chalcone + Acetophenone (Claisen-Schmidt) SchiffBase Schiff Bases (Ligands / Antimicrobial) Intermediate->SchiffBase + Primary Amines (Imine Formation)

Figure 2: Divergent synthetic utility of the title compound.

References

  • Williamson Ether Synthesis Mechanism

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4] Available at: [Link]

  • Benzofuran Synthesis Applications

    • Organic Chemistry Portal. "Synthesis of Benzofurans."[5] Available at: [Link]

  • Product Data (CAS 85825-85-0)

    • PubChem.[6][7] "2-[(4-Methylbenzyl)oxy]benzaldehyde."[7] National Library of Medicine. Available at: [Link]

  • Medicinal Chemistry Context (Salicylaldehyde Derivatives)

    • Beilstein Journal of Organic Chemistry. "Reactions of salicylaldehyde and enolates: versatile synthetic routes to chromane derivatives." Available at: [Link]

  • Impurity Analysis in Benzyl Chlorides

Sources

Foundational

Technical Guide: Advanced Applications of Substituted Benzaldehydes

Executive Summary Substituted benzaldehydes represent a "privileged scaffold" in organic synthesis and industrial application. Their chemical versatility stems from the electrophilic nature of the formyl group combined w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzaldehydes represent a "privileged scaffold" in organic synthesis and industrial application. Their chemical versatility stems from the electrophilic nature of the formyl group combined with the electronic modulation provided by ring substituents (halogens, alkoxys, nitros). This guide moves beyond basic textbook definitions to explore three high-value research vectors: bioactive chalcone synthesis , Schiff base pharmacophores , and corrosion inhibition mechanisms .

Part 1: Medicinal Chemistry – The Chalcone Scaffold

Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids exhibiting potent anticancer and anti-inflammatory properties. The presence of an


-unsaturated ketone system makes them excellent Michael acceptors, capable of alkylating biological targets (e.g., cysteine residues in enzymes).
Mechanistic Insight: Claisen-Schmidt Condensation

The synthesis relies on the Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.

  • Causality: The choice of substituent on the benzaldehyde dictates the reaction rate. Electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    at the para position increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the enolate.
  • Green Chemistry Pivot: Traditional reflux methods often suffer from long reaction times.[1] Solvent-free grinding is a superior "Application Scientist" approach, utilizing mechanical energy to drive the reaction, often resulting in higher yields and purer products due to the absence of solvent-mediated side reactions.

Experimental Protocol: Solvent-Free Synthesis

Objective: Synthesis of 4-chlorochalcone via solid-state grinding.

  • Stoichiometry: Weigh 4-chlorobenzaldehyde (10 mmol) and acetophenone (10 mmol) into a clean porcelain mortar.

  • Catalyst Addition: Add solid NaOH pellets (10 mmol).

  • Mechanical Activation: Grind the mixture vigorously with a pestle for 10–15 minutes.

    • Observation: The mixture will transition from a white powder to a yellow/orange paste (formation of the conjugated enone system).

  • Work-up: Add cold water (50 mL) to the paste to dissolve the sodium salt byproducts.

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold water (3x) and recrystallize from ethanol.

  • Validation: Check Purity via TLC (Hexane:Ethyl Acetate 8:2) and Melting Point.[2][3]

Comparative Data: Conventional vs. Green Method

Table 1: Efficiency comparison for Chalcone Synthesis (Substituent: 4-Cl)

ParameterConventional Reflux (EtOH/NaOH)Solvent-Free Grinding (Green)
Time 3–6 Hours10–15 Minutes
Yield 75–80%92–96%
Purity (Crude) Moderate (Requires Column)High (Recrystallization only)
Energy Profile High (Thermal heating)Low (Ambient friction)
Reaction Mechanism Visualization

ChalconeMechanism Acetophenone Acetophenone (Nucleophile Source) Enolate Enolate Ion (Active Species) Acetophenone->Enolate Deprotonation Base NaOH (Base) Base->Enolate Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack Benzaldehyde 4-Cl-Benzaldehyde (Electrophile) Benzaldehyde->Aldol Chalcone Chalcone Product (α,β-unsaturated ketone) Aldol->Chalcone Dehydration (-H2O)

Figure 1: Step-wise mechanism of base-catalyzed Claisen-Schmidt condensation.

Part 2: Schiff Bases – Microwave-Assisted Synthesis

Schiff bases (imines) derived from benzaldehydes are critical for their ability to chelate metal ions and inhibit bacterial replication.

Technical Rationale

The condensation of benzaldehyde with a primary amine is reversible.

  • Causality: To drive the equilibrium toward the product (Le Chatelier’s principle), water must be removed.

  • Microwave Advantage: Microwave irradiation provides direct internal heating (dipolar polarization), causing rapid molecular rotation of the polar reactants. This overcomes the activation energy barrier significantly faster than conductive heating.

Workflow Visualization

SchiffBaseWorkflow Reactants Substituted Benzaldehyde + Primary Amine Condition Microwave Irradiation (300W, 2-5 mins) Reactants->Condition Intermediate Carbinolamine Intermediate Condition->Intermediate Rapid Heating Elimination Water Elimination (-H2O) Intermediate->Elimination Product Schiff Base (Imine) Crystalline Solid Elimination->Product

Figure 2: Microwave-assisted synthesis workflow for Schiff bases.

Part 3: Material Science – Corrosion Inhibition

Substituted benzaldehydes, particularly their thiosemicarbazone derivatives, are high-performance corrosion inhibitors for mild steel in acidic media (e.g., HCl pickling baths).

Mechanism of Action: Adsorption Isotherms

The inhibition efficiency depends on the molecule's ability to adsorb onto the metal surface, blocking active corrosion sites.

  • Adsorption Mode: Chemisorption involving the donation of

    
    -electrons from the benzene ring and lone pair electrons from heteroatoms (N, S, O) to the empty d-orbitals of Iron (Fe).
    
  • Substituent Effect: The efficiency generally follows the trend: Br > Cl > F > H .[4]

    • Reasoning: Larger halogen atoms (Br) have higher polarizability and lower electronegativity compared to F, facilitating easier electron donation to the metal surface.

Data Analysis: Halogen Impact

Table 2: Inhibition Efficiency of Benzaldehyde Thiosemicarbazones (100 ppm in 1M HCl)

Substituent (Para-position)Inhibition Efficiency (%)Adsorption Mechanism
-Br (Bromo) 94.5%Strong Chemisorption
-Cl (Chloro) 89.2%Chemisorption
-F (Fluoro) 82.1%Mixed Physisorption/Chemisorption
-H (Unsubstituted) 76.4%Physisorption Dominant
Surface Interaction Logic

CorrosionAdsorption Inhibitor Benzaldehyde Derivative (Lone Pairs + π-electrons) Surface Mild Steel Surface (Fe d-orbitals) Inhibitor->Surface Donation to d-orbitals Barrier Protective Monolayer (Hydrophobic Barrier) Surface->Barrier Film Formation Corrosive H+ / Cl- Ions (Corrosive Agents) Barrier->Corrosive Blocks Attack

Figure 3: Mechanism of corrosion inhibition via monolayer formation.

References

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol. Molecules (PMC). [Link]

  • Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel. Royal Society of Chemistry (RSC Advances). [Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. [Link]

  • Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases. Semantic Scholar (Source Validation). [Link]

Sources

Exploratory

literature review of 2-alkoxybenzaldehyde compounds

Scaffold Versatility, Synthetic Architectures, and Pharmacological Divergence Part 1: Executive Summary & Structural Logic The 2-alkoxybenzaldehyde scaffold represents a critical "ortho-privileged" intermediate in organi...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Versatility, Synthetic Architectures, and Pharmacological Divergence

Part 1: Executive Summary & Structural Logic

The 2-alkoxybenzaldehyde scaffold represents a critical "ortho-privileged" intermediate in organic synthesis. Unlike its para or meta isomers, the ortho positioning of the alkoxy group relative to the reactive formyl moiety creates a unique steric and electronic environment. This proximity facilitates rapid heterocyclization, making these compounds indispensable precursors for benzofurans, coumarins, and quinolines—core structures in modern pharmacopeia.

The Ortho-Effect:

  • Electronic Donation: The C2-alkoxy group acts as a strong electron-donating group (EDG) via resonance, increasing electron density at the carbonyl carbon's meta position but, more importantly, activating the ring for further electrophilic substitutions.

  • Chelation & Cyclization: The spatial proximity of the carbonyl oxygen and the ether oxygen allows for metal ion chelation (e.g., TiCl4, MgCl2), directing nucleophilic attacks and facilitating annulation reactions.

Part 2: Synthetic Architectures

Access to 2-alkoxybenzaldehydes is primarily achieved through two retrosynthetic disconnections: O-Alkylation of salicylaldehyde (Route A) and C-Formylation of alkoxybenzenes (Route B).

Route A: O-Alkylation of Salicylaldehyde (Williamson Ether Synthesis)

This is the most direct laboratory route. Salicylaldehyde is treated with an alkyl halide in the presence of a base.[1]

  • Mechanism: SN2 nucleophilic substitution.[2]

  • Critical Control: The base selection (K₂CO₃ vs. NaH) dictates the reaction rate and suppression of C-alkylation side products.

  • Solvent: Polar aprotic solvents (DMF, Acetonitrile) are essential to solvate the cation and leave the phenoxide anion "naked" and reactive.

Route B: C-Formylation (Vilsmeier-Haack)

Used when the starting material is a phenol ether (e.g., anisole, ethoxybenzene).

  • Reagent: POCl₃ + DMF (generates the electrophilic chloroiminium ion).[3]

  • Regioselectivity: Directs para to the alkoxy group. To achieve ortho substitution (2-alkoxy), the para position must be blocked, or specific directing groups must be employed, making this route less general for simple 2-alkoxybenzaldehydes but vital for complex polysubstituted systems.

Comparative Methodology Data
ParameterRoute A: O-AlkylationRoute B: Vilsmeier-HaackRoute C: Reimer-Tiemann
Substrate SalicylaldehydeAlkoxybenzeneAlkoxyphenol
Key Reagents R-X, K₂CO₃, DMFPOCl₃, DMFCHCl₃, NaOH
Yield Profile High (75-95%)Moderate to High (60-85%)Low (<40%)
Atom Economy Moderate (Halide waste)Low (POCl₃ waste)Low (Carbene intermediate)
Scalability ExcellentGood (Exothermic control needed)Poor (Emulsions/Steam distillation)
Primary Utility Lab-scale library generationIndustrial scale of specific derivativesHistorical/Academic

Part 3: Chemical Transformations (The Reactivity Hub)

The defining feature of 2-alkoxybenzaldehydes is their ability to serve as a "bi-electrophilic" or "nucleophilic-electrophilic" switch depending on the reaction conditions.

Benzofuran Synthesis (Rap-Stoermer Condensation)

Reaction with


-haloketones under basic conditions leads to 2-acylbenzofurans.
  • Mechanism: Aldol condensation followed by intramolecular SN2 displacement of the halide by the alkoxy oxygen (often requiring cleavage of the alkyl group or direct use of salicylaldehyde, but 2-alkoxy variants can undergo specific rearrangements).

Knoevenagel Condensation (Coumarin Precursors)

Condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) yields 3-substituted coumarins or chromenes.

Visualization of Reaction Divergence

ReactionPathways Salicyl Salicylaldehyde Alkoxy 2-Alkoxybenzaldehyde (The Hub) Salicyl->Alkoxy O-Alkylation (R-X, K2CO3) Benzofuran Benzofurans (Anticancer/Antiviral) Alkoxy->Benzofuran Rap-Stoermer (alpha-halo ketone) Coumarin Coumarins (Anticoagulants) Alkoxy->Coumarin Knoevenagel (Active Methylene) Schiff Schiff Bases (Antibacterial) Alkoxy->Schiff Condensation (Primary Amines) Stilbene Stilbenes (Antioxidants) Alkoxy->Stilbene Wittig Reaction (Ylides)

Caption: Divergent synthesis pathways from the central 2-alkoxybenzaldehyde scaffold.

Part 4: Experimental Protocol

Standard Operating Procedure: Synthesis of 2-Ethoxybenzaldehyde

This protocol utilizes the Williamson ether synthesis, optimized for reproducibility and yield.

Reagents:

  • Salicylaldehyde (1.0 eq)[4][5]

  • Ethyl Iodide or Ethyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. The solution will turn yellow (phenoxide formation). Stir at room temperature for 15 minutes.

  • Alkylation: Add Ethyl Iodide (18.7 g, 120 mmol) dropwise via an addition funnel over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (Rf ~0.6) should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) to dissolve the inorganic salts and DMF. The product will separate as an oil.

  • Extraction: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine (2 x 50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via vacuum distillation (bp ~130°C at 15 mmHg) or silica gel chromatography.

Self-Validation Checkpoints:

  • Visual: Color change from yellow (phenoxide) to pale yellow/colorless (ether) indicates reaction progression.

  • IR Spectroscopy: Disappearance of the broad -OH stretch (3200-3500 cm⁻¹) and retention of the carbonyl stretch (~1680 cm⁻¹).

  • 1H NMR: Appearance of the ethoxy quartet (~4.1 ppm) and triplet (~1.4 ppm); shift of the aldehyde proton.

Part 5: Pharmacological Landscape (Medicinal Chemistry)

The 2-alkoxybenzaldehyde motif is not merely a handle for synthesis but a pharmacophore in its own right.

  • Anticancer Activity: Derivatives such as 4-fluoro-2-methoxybenzaldehyde are intermediates for tubulin polymerization inhibitors.

  • Anti-inflammatory: The benzofuran derivatives synthesized from this scaffold inhibit pro-inflammatory cytokines.

  • Enzyme Inhibition: Schiff bases derived from 2-alkoxybenzaldehydes have shown potency against urease and alpha-amylase targets.

Mechanism of Action Visualization (Benzofuran Formation)

BenzofuranMech Start 2-Alkoxybenzaldehyde + Alpha-Halo Ketone Inter1 Aldol Intermediate (C-C Bond Formation) Start->Inter1 Base (KOH/EtOH) Inter2 Oxyanion Attack (Intramolecular) Inter1->Inter2 Ring Closure Final Benzofuran Ring Inter2->Final -H2O / -HX

Caption: Mechanistic flow of the Rap-Stoermer condensation to form biologically active benzofurans.

References

  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone.[6] Organic Syntheses, 46, 28. Link

  • Mikhaleva, A. I., et al. (2009).[7] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. Link

  • BenchChem. (2025).[1][2] An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde. Link

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). Link

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Link

  • ResearchGate. (2019). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Williamson Ether Synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde

-Alkylation of Salicylaldehyde with 4-Methylbenzyl Chloride Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0). This com...

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of Salicylaldehyde with 4-Methylbenzyl Chloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0). This compound is a critical intermediate in the synthesis of bioactive heterocycles, including benzofurans and coumarin derivatives. The method utilizes a potassium carbonate-mediated Williamson ether synthesis in acetonitrile, optimized for high yield (>85%) and purity without the need for chromatographic purification in most scale-up scenarios.

Strategic Reaction Design

The synthesis relies on the


 nucleophilic substitution of a benzyl halide by a phenoxide ion.
Mechanistic Rationale
  • Acidity of Phenol: Salicylaldehyde possesses an ortho-formyl group. This electron-withdrawing group stabilizes the phenoxide anion via resonance, lowering the

    
     to ~8 (compared to ~10 for phenol). Consequently, a mild base like potassium carbonate (
    
    
    
    ) is sufficient for deprotonation, avoiding the need for hazardous bases like sodium hydride (NaH).
  • Electrophile Reactivity: 4-Methylbenzyl chloride is a primary benzylic halide. While less reactive than its bromide counterpart, it is cheaper and more stable. The addition of catalytic Potassium Iodide (KI) generates the more reactive benzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate-determining step.

  • Solvent Effects: Acetonitrile (MeCN) is chosen over acetone for its higher boiling point (82°C vs 56°C), allowing for faster kinetics, and its ability to sufficiently solubilize the organic reactants while keeping the inorganic base as a heterogeneous suspension.

Reaction Scheme Visualization

ReactionMechanism Salicylaldehyde Salicylaldehyde (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Salicylaldehyde->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product 2-[(4-Methylbenzyl)oxy]benzaldehyde (Target Ether) Phenoxide->Product SN2 Attack Electrophile 4-Methylbenzyl Chloride (Electrophile) Intermediate Benzyl Iodide (In Situ Active Species) Electrophile->Intermediate Finkelstein (I-) Catalyst KI (Catalyst) Catalyst->Intermediate Intermediate->Product Fast Substitution

Figure 1: Mechanistic pathway highlighting the base-mediated deprotonation and iodide-catalyzed substitution.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]Role
Salicylaldehyde 90-02-81.0Substrate
4-Methylbenzyl chloride 104-82-51.1Electrophile
Potassium Carbonate 584-08-72.0Base (Anhydrous)
Potassium Iodide 7681-11-00.1Catalyst
Acetonitrile 75-05-8-Solvent (0.5 M)
Equipment
  • Round-bottom flask (250 mL for 10g scale) equipped with a magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath or heating mantle with temperature controller.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Reaction Setup
  • Charge: To a clean, dry round-bottom flask, add Salicylaldehyde (1.0 equiv) and Acetonitrile (volume to reach ~0.5 M concentration).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 equiv) and Potassium Iodide  (KI, 0.1 equiv) to the stirring solution.
    
    • Note: The solution may turn yellow/orange due to phenoxide formation.

  • Addition: Add 4-Methylbenzyl chloride (1.1 equiv) in a single portion.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (internal temp ~80-82°C) under an inert atmosphere.

Step 2: Monitoring (Process Control)
  • Time: Typically 4–8 hours.

  • TLC Method: Silica gel, Eluent: 20% Ethyl Acetate in Hexanes.[2]

    • Observation: The starting material (Salicylaldehyde) will have a lower

      
       (approx 0.4-0.5) and stain strongly with 
      
      
      
      (phenolic OH). The product will have a higher
      
      
      (approx 0.7-0.8) and is UV active but
      
      
      negative.
  • Endpoint: Reaction is complete when the Salicylaldehyde spot is no longer visible.

Step 3: Workup
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove solid inorganic salts (

    
    , 
    
    
    
    , excess
    
    
    ). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.
  • Concentration: Remove the solvent from the filtrate under reduced pressure (Rotovap) to yield a crude oil or semi-solid.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc). Wash the organic layer with:

    • 1M NaOH (2x): Critical Step. This removes any unreacted Salicylaldehyde and 4-methylbenzyl chloride hydrolysis byproducts.

    • Water (1x): To remove excess base.

    • Brine (1x): To dry the organic layer.[3]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Step 4: Purification
  • Standard: Recrystallization from hot Ethanol (EtOH) or an EtOH/Water mixture.

    • Dissolve crude solid in minimum boiling EtOH.

    • Cool slowly to RT, then to 4°C.

    • Filter crystals and wash with cold hexanes or cold EtOH.

  • Alternative: If the product remains an oil (common if solvent traces remain), flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) provides analytical purity.

Workflow Visualization

ExperimentalWorkflow Start Start: Reagents + Solvent Reflux Reflux (80°C) 4-8 Hours Start->Reflux Check TLC Check (SM Disappeared?) Reflux->Check Check->Reflux No (Continue Heating) Filter Filter Salts (Remove K2CO3/KCl) Check->Filter Yes Wash Wash with 1M NaOH (Remove Unreacted Phenol) Filter->Wash Cryst Recrystallization (Ethanol) Wash->Cryst Final Pure Product 2-[(4-Methylbenzyl)oxy]benzaldehyde Cryst->Final

Figure 2: Step-by-step experimental workflow from setup to purification.

Characterization Data

The following data confirms the identity of the target molecule [1][2].

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 68–70 °C (typical for similar benzyl ethers, verify experimentally).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       10.53 (s, 1H, CH O)
      
    • 
       7.85 (dd, 1H, Ar-H ortho to CHO)
      
    • 
       7.52 (m, 1H, Ar-H)
      
    • 
       7.35 (d, 2H, Ar-H Tolyl)
      
    • 
       7.20 (d, 2H, Ar-H Tolyl)
      
    • 
       7.05 (m, 2H, Ar-H Salicyl)
      
    • 
       5.15 (s, 2H, O-CH 
      
      
      
      -Ar)
    • 
       2.38 (s, 3H, Ar-CH 
      
      
      
      )
  • IR (ATR): ~1680

    
     (C=O stretch), ~1240 
    
    
    
    (C-O-C ether stretch).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or moisture.Ensure

is anhydrous. Increase reaction time or add 0.1 eq more alkyl halide.
Product is Oily Residual solvent or impurities.Dry under high vacuum for >4h. Attempt recrystallization with seed crystal.
Dark Color Oxidation of salicylaldehyde.Perform reaction under Nitrogen/Argon atmosphere.

Safety Hazards:

  • 4-Methylbenzyl chloride: Lachrymator and skin irritant. Handle only in a fume hood.

  • Salicylaldehyde: Toxic if swallowed, skin irritant.

  • Acetonitrile: Flammable and toxic.

References

  • PubChem. 2-[(4-Methylbenzyl)oxy]benzaldehyde.[4] National Library of Medicine. Accessed October 26, 2023. Link

  • National Institute of Standards and Technology (NIST).[5] Benzaldehyde, 4-methyl- Data. NIST Chemistry WebBook.[6] Link

  • Master Organic Chemistry. The Williamson Ether Synthesis. Link

  • Organic Syntheses. Alkylation of Salicylaldehyde Derivatives. Org. Syn. Coll. Vol. 3, p. 140. Link

Sources

Application

Application Note: High-Performance Purification of 2-[(4-Methylbenzyl)oxy]benzaldehyde via Silica Gel Chromatography

Introduction & Chemical Context The compound 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) is a critical intermediate in medicinal chemistry, frequently employed as a building block for Schiff bases, chalcones, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) is a critical intermediate in medicinal chemistry, frequently employed as a building block for Schiff bases, chalcones, and heterocyclic scaffolds. It is typically synthesized via a Williamson ether synthesis involving the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with 4-methylbenzyl bromide (or chloride) in the presence of a base (e.g.,


).

Why Purification is Critical: While the synthesis is robust, the crude reaction mixture often contains specific impurities that are detrimental to downstream applications:

  • Unreacted Salicylaldehyde: The free phenolic hydroxyl group is a potent nucleophile that can compete in subsequent condensation reactions or poison metal catalysts.

  • 4-Methylbenzyl Halide: An excess is often used to drive the reaction. These alkyl halides are potential genotoxic impurities (PGIs) and must be quantitatively removed to meet pharmaceutical standards.

  • Base/Salt Residues: Can cause baseline noise in analytical data or catalyze decomposition.

This guide details a standardized protocol for the isolation of high-purity (>98%) 2-[(4-Methylbenzyl)oxy]benzaldehyde using silica gel flash column chromatography.

Pre-Purification Analysis: Method Development

Before scaling up to a column, the separation must be validated via Thin Layer Chromatography (TLC). The separation relies on the polarity difference between the non-polar benzyl halide, the moderately polar ether product, and the polar phenolic starting material.

TLC Optimization

Stationary Phase: Silica Gel


Detection:  UV Light (254 nm) is primary; Iodine chamber or 2,4-DNP stain (for aldehydes) are secondary.
CompoundPolarity ProfileEstimated

(9:1 Hex:EtOAc)
Visualization Characteristics
4-Methylbenzyl bromide Non-polar / Lipophilic0.80 – 0.90UV active (weak), Iodine active
Target Product Moderately Polar (Ether/Aldehyde)0.45 – 0.55 Strong UV absorption, +DNP (Orange/Red)
Salicylaldehyde Polar (Phenolic H-bond donor)0.20 – 0.30UV active, often streaks without acid

Expert Insight:

  • The "Sweet Spot": Target an

    
     of ~0.30–0.50 for the product. In 100% Hexane, the product will not move. In 1:1 Hex:EtOAc, it will co-elute with the halide near the solvent front.
    
  • Solvent System: A gradient starting from 100% Hexane to 90:10 Hexane:Ethyl Acetate is optimal.

Visualization of Separation Logic

The following diagram illustrates the workflow and the expected TLC separation profile.

G cluster_0 Synthesis cluster_1 Purification Workflow SM1 Salicylaldehyde (Polar/Phenolic) RXN Williamson Ether Synthesis (K2CO3, Reflux) SM1->RXN SM2 4-Methylbenzyl Bromide (Non-Polar) SM2->RXN WUP Aqueous Workup (Remove Salts) RXN->WUP TLC TLC Analysis (Hex:EtOAc 9:1) WUP->TLC COL Flash Column Chromatography TLC->COL Opt. Gradient ISO Pure Product (Solid/Oil) COL->ISO

Caption: Workflow for the synthesis and purification of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (EtOAc).[1][2][3][4]

  • Column: Glass column with fritted disc (Size depends on scale; typically 10-20g silica per 1g crude).

Sample Loading (Dry Loading Technique)

For benzaldehyde derivatives, dry loading is superior to wet loading because it prevents "streaming" of the viscous crude oil, which can ruin resolution.

  • Dissolve the crude reaction mixture (after workup and drying over

    
    ) in a minimal amount of Dichloromethane (DCM).
    
  • Add Silica Gel (approx. 1:1 weight ratio to crude mass) or Celite 545 to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Caution: Ensure no DCM remains, as it is more polar than Hexane and will disrupt the gradient.

Column Packing & Elution

Step 1: Packing

  • Slurry pack the column using 100% Hexanes . This ensures the most non-polar environment at the start.

  • Add a 1 cm layer of sand on top of the silica bed to protect it.

  • Carefully pour the dry-loaded sample powder onto the sand layer.[5] Cover with another thin layer of sand.

Step 2: Elution Gradient Run the column using the following stepwise gradient. Collect fractions (approx. 20-50 mL depending on column size).

PhaseSolvent Composition (v/v)Volume (Column Volumes)Target Eluate
1 100% Hexanes2 CVUnreacted 4-Methylbenzyl bromide
2 98:2 Hexane:EtOAc2 CVTransition / Trace impurities
3 95:5 Hexane:EtOAc 3-5 CV Target Product (Front)
4 90:10 Hexane:EtOAc Until complete Target Product (Tail)
5 70:30 Hexane:EtOAc2 CVUnreacted Salicylaldehyde (Flush)

Step 3: Fraction Analysis

  • Spot fractions on TLC plates.[3][6][7]

  • Visualize under UV (254 nm).[3] The product will appear as a dark spot that stains orange/red with 2,4-DNP stain (confirming the aldehyde).

  • Pool fractions containing the pure product (

    
    ).
    
  • Evaporate solvent to yield a white to off-white solid or viscous oil.

Troubleshooting & Expert Tips

IssueCauseSolution
Streaking on TLC/Column Residual Salicylaldehyde (Phenol)The phenol is acidic (

). Add 0.5% Acetic Acid to the mobile phase to suppress ionization, or wash the crude organic layer with 1M NaOH before the column to remove unreacted phenol.
Product Co-elutes with Halide Gradient too polar too fastStart with 100% Hexane and hold it longer. The halide is very non-polar and moves near the solvent front.
Product Crystallizes on Column High concentration / Low solubilityThis compound can be a solid.[8] If crystallization occurs in the column tip, switch to a slightly more polar solvent immediately or gently warm the column outlet with a heat gun (carefully!).
Poor Yield Aldehyde OxidationBenzaldehydes can oxidize to benzoic acids in air. Minimize exposure time on silica (which is slightly acidic) and store the purified product under Nitrogen at 4°C.

Characterization & Validation

To confirm the identity and purity of the isolated 2-[(4-Methylbenzyl)oxy]benzaldehyde:

  • 
     NMR (CDCl3, 400 MHz): 
    
    • 
       ~10.5 ppm (s, 1H):  Characteristic Aldehyde proton.
      
    • 
       ~5.1-5.2 ppm (s, 2H):  Benzylic 
      
      
      
      protons (Shifted downfield due to oxygen).
    • 
       ~2.3-2.4 ppm (s, 3H):  Methyl group on the benzyl ring.
      
    • 
       ~6.9-7.9 ppm (m, 8H):  Aromatic protons.
      
  • Melting Point:

    • Expect a range between 40–60 °C . (Note: Similar O-alkylated salicylaldehydes are often low-melting solids).

References

  • Organic Chemistry Portal. "Williamson Ether Synthesis: Mechanisms and Protocols." Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 693304, 2-[(4-Methylbenzyl)oxy]benzaldehyde." PubChem. [Link]

  • Organic Syntheses. "General Procedures for Flash Chromatography." Org.[5][9] Synth.[Link]

Sources

Method

Technical Guide: 2-[(4-Methylbenzyl)oxy]benzaldehyde as a Strategic Intermediate

Abstract 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) is a versatile O-alkylated salicylaldehyde derivative used as a lipophilic scaffold in medicinal chemistry and material science.[1] Distinguished by the pres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) is a versatile O-alkylated salicylaldehyde derivative used as a lipophilic scaffold in medicinal chemistry and material science.[1] Distinguished by the presence of a p-tolyl moiety, this intermediate offers enhanced hydrophobic interactions in drug binding pockets compared to simple benzyloxy analogs. This guide details the synthesis of the intermediate and three validated downstream protocols: Schiff base formation (bioactive ligands), Wittig olefination (stilbene synthesis), and Rap-Stoermer cyclization (benzofuran synthesis).

Part 1: Chemical Identity & Synthesis[2][3][4][5]

Molecule Profile[4][6]
  • IUPAC Name: 2-[(4-methylphenyl)methoxy]benzaldehyde

  • CAS Number: 85825-85-0

  • Molecular Formula: C₁₅H₁₄O₂ (MW: 226.27 g/mol )

  • Key Features:

    • Aldehyde (-CHO): Reactive center for condensation, reduction, and oxidation.

    • Ether Linkage (-O-CH₂-): Stable under basic conditions; cleavable under strong acidic/Lewis acid conditions.

    • 4-Methylbenzyl Group: Provides steric bulk and lipophilicity (LogP ~3.9), critical for optimizing ADME properties in drug candidates.

Protocol: Synthesis of the Intermediate

Objective: Preparation of 2-[(4-Methylbenzyl)oxy]benzaldehyde via Williamson Ether Synthesis.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 4-Methylbenzyl chloride (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in DMF (20 mL). Add anhydrous K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn yellow.

  • Alkylation: Add 4-Methylbenzyl chloride (10.5 mmol) and catalytic KI (1 mmol).

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting phenol spot will disappear.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 20 mL) to remove residual DMF and base.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc) if necessary.

  • Yield: Typical yields range from 85–95%.

Part 2: Downstream Applications & Protocols

Application 1: Synthesis of Bioactive Schiff Bases

Context: Schiff bases derived from this aldehyde are widely explored for antimicrobial and anticancer activity, particularly when condensed with thiosemicarbazides. The 4-methylbenzyl group enhances cell membrane permeability.

Protocol:

  • Reactants: Dissolve 2-[(4-Methylbenzyl)oxy]benzaldehyde (1 mmol) and Thiosemicarbazide (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours.

  • Observation: A heavy precipitate (often crystalline) forms during reflux.

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.

Mechanism & Workflow: The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.

SchiffBase Aldehyde 2-[(4-Methylbenzyl)oxy] benzaldehyde Inter Tetrahedral Intermediate Aldehyde->Inter + H+, -H2O (Nucleophilic Addn) Amine Thiosemicarbazide (H2N-NH-CS-NH2) Amine->Inter Product Schiff Base (Thiosemicarbazone) Inter->Product Dehydration (-H2O)

Figure 1: Pathway for the acid-catalyzed condensation of the aldehyde with thiosemicarbazide.

Application 2: Wittig Olefination (Stilbene Synthesis)

Context: This reaction converts the aldehyde into a stilbene derivative, preserving the ether linkage. These derivatives are valuable in materials science (liquid crystals) and as precursors to dihydrostilbenoids.

Protocol:

  • Ylide Formation: Suspend Benzyltriphenylphosphonium chloride (1.1 mmol) in dry THF (15 mL). Add Potassium tert-butoxide (KOtBu, 1.2 mmol) at 0°C under Nitrogen. Stir for 30 mins (Solution turns orange/red).

  • Addition: Add 2-[(4-Methylbenzyl)oxy]benzaldehyde (1.0 mmol) dropwise in THF.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Work-up: Quench with water, extract with Dichloromethane. Dry organic layer over MgSO₄.

  • Purification: Remove solvent and purify via column chromatography to separate Triphenylphosphine oxide (TPPO) from the Stilbene product.

Application 3: Rap-Stoermer Reaction (Benzofuran Synthesis)

Context: A powerful "one-pot" synthesis of 2-aroylbenzofurans.[2] This advanced protocol utilizes the aldehyde in a cascade reaction involving aldol condensation and intramolecular ring closure, often mediated by solid-supported bases.

Protocol:

  • Reagents: 2-[(4-Methylbenzyl)oxy]benzaldehyde (1 mmol), Phenacyl Bromide (1 mmol).

  • Catalyst: KF/Al₂O₃ (Potassium Fluoride on Alumina, 40% wt) or KOH in DMSO.

  • Conditions: Stir at room temperature (if using DMSO) or reflux (if using CH₃CN) for 2–4 hours.

  • Mechanism: The base generates an enolate from phenacyl bromide, which attacks the aldehyde (Aldol). The resulting alkoxide displaces the leaving group (or undergoes cyclization with loss of the benzyl group in specific oxidative variations, though standard Rap-Stoermer uses salicylaldehyde; here, the ether can react under specific modified conditions or serves as a protected precursor requiring in-situ deprotection).

    • Note: For direct Rap-Stoermer without deprotection, the starting material is usually the free phenol. However, literature (Ref 4) indicates 2-benzyloxybenzaldehydes can cyclize under specific basic conditions (KF/Al₂O₃) involving the cleavage/displacement of the benzyl group to form the furan ring.

Data Summary Table

ApplicationCo-ReactantCatalyst/Cond.[3][4][5][6]Typical YieldKey Product Feature
Schiff Base ThiosemicarbazideAcOH / Reflux85-92%C=N bond, Bioactive
Wittig Benzyl-PPh3-ClKOtBu / THF70-80%Stilbene (C=C), Optical Props
Benzofuran Phenacyl BromideKF-Al₂O₃60-75%Heterocyclic Core

Part 3: References

  • PubChem. (n.d.). 2-[(4-Methylbenzyl)oxy]benzaldehyde.[1] National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025).[7] Synthesis of 2-aroylbenzofuran derivatives through Rap–Stoermer reaction. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction: Mechanism and Protocols. Retrieved February 2, 2026, from [Link]

Sources

Application

applications of 2-[(4-Methylbenzyl)oxy]benzaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 2-[(4-Methylbenzyl)oxy]benzaldehyde in Medicinal Chemistry Executive Summary 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 13524-76-0) represents a "privileged structure" intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[(4-Methylbenzyl)oxy]benzaldehyde in Medicinal Chemistry

Executive Summary

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 13524-76-0) represents a "privileged structure" intermediate in modern drug discovery.[1] Its utility stems from the synergistic combination of a reactive electrophilic center (aldehyde) and a lipophilic ether tail. This specific substitution pattern renders it a critical precursor for hemoglobin allosteric modulators (Sickle Cell Disease therapeutics), antineoplastic benzofurans , and antimicrobial Schiff base ligands .

This guide provides validated protocols for synthesizing this core scaffold and applying it to three high-value therapeutic workflows.

Part 1: Chemical Profile & Synthetic Utility[2][3][4]

The molecule consists of a salicylaldehyde core protected as a 4-methylbenzyl ether.[1] The ortho-positioning of the ether linkage is not merely structural; it dictates the molecule's ability to undergo intramolecular cyclization (to benzofurans) or chelate metals (in Schiff base forms).[1]

Core Synthesis Protocol: Optimized Williamson Etherification

Rationale: Standard alkylation can lead to O- and C-alkylation mixtures.[1] This protocol uses a polar aprotic solvent (DMF) and specific temperature control to favor O-alkylation and prevent Cannizzaro disproportionation of the aldehyde.[1]

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 4-Methylbenzyl chloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq) - accelerates the reaction via Finkelstein-like halide exchange.

  • Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (100 mL). Add

    
     (27.6 g, 200 mmol) and stir at ambient temperature for 15 minutes to generate the phenoxide anion. Visual Cue: The solution will turn bright yellow.[1]
    
  • Addition: Add KI (1.66 g, 10 mmol). Isolate the system under

    
     atmosphere. Add 4-Methylbenzyl chloride (15.5 g, 110 mmol) dropwise over 20 minutes to prevent exotherms.
    
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear.
    
  • Workup (Critical for Purity): Pour the reaction mixture into ice-cold water (500 mL) to precipitate the product and dissolve inorganic salts.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 100 mL), wash with brine, and dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless crystals.[1]

    • Yield Target: >90%

    • Validation:

      
       NMR (CDCl3) should show a singlet at 
      
      
      
      ppm (CHO) and a singlet at
      
      
      ppm (
      
      
      ).

Part 2: Application in Hemoglobin Engineering (Sickle Cell Disease)

Therapeutic Logic: Aldehydes bind reversibly to the N-terminal valine of the


-chain of hemoglobin (Hb) via Schiff base formation.[1] This modification increases the oxygen affinity of Hb, stabilizing the R-state (oxy-Hb) and preventing the polymerization of HbS (Sickle Hemoglobin) under hypoxic conditions.[1] The 4-methylbenzyl tail provides hydrophobic interaction with the Hb surface, enhancing binding potency compared to unsubstituted benzaldehyde.[1]
Mechanism of Action Diagram

G Aldehyde 2-[(4-Methylbenzyl)oxy] benzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Hb Hemoglobin (HbS) (N-terminal Valine-NH2) Hb->Intermediate SchiffBase Stable Imine Adduct (R-State Stabilized) Intermediate->SchiffBase - H2O (Reversible) Polymerization HbS Polymerization (Sickling) SchiffBase->Polymerization INHIBITS

Caption: Mechanism of allosteric modulation. The aldehyde forms a Schiff base with HbS, preventing the hypoxia-induced polymerization characteristic of Sickle Cell Disease.[1]

Protocol: Hemoglobin Oxygen Affinity Shift Assay

Objective: To quantify the left-shift in the Oxygen Equilibrium Curve (OEC), indicating R-state stabilization.

  • Preparation: Prepare a 20% hematocrit suspension of human HbS blood (washed with PBS).[1]

  • Dosing: Incubate blood aliquots with the test compound (dissolved in DMSO) at concentrations of 0.5, 1.0, and 2.0 mM. Include a DMSO vehicle control.[1]

  • Incubation: Incubate at 37°C for 1 hour.

  • Measurement: Use a Hemox-Analyzer (TCS Scientific) to record the OEC.[1]

  • Data Analysis: Calculate the

    
     (partial pressure of 
    
    
    
    at which Hb is 50% saturated).
    • Success Criteria: A

      
       of >5 mmHg (reduction in 
      
      
      
      ) compared to control indicates significant antisickling potential.

Part 3: Scaffold Generation for Anticancer Benzofurans

Therapeutic Logic: 2-Alkoxybenzaldehydes are direct precursors to 2-substituted benzofurans, a scaffold found in numerous anticancer agents (e.g., inhibiting Ras/MAPK pathways). The aldehyde group serves as the electrophile for cyclization.[1]

Synthetic Workflow Diagram

BenzofuranSynthesis cluster_0 Pathway A: Intramolecular Cyclization Start 2-[(4-Methylbenzyl)oxy]benzaldehyde Step1 Condensation with Chloromethyl derivative Start->Step1 + Cl-CH2-EWG / Base Step2 Base-Mediated Ring Closure Step1->Step2 Product 2-(4-Methylphenyl)benzofuran (Anticancer Scaffold) Step2->Product - H2O / - HCl

Caption: Synthetic route converting the aldehyde precursor into a bioactive benzofuran scaffold via condensation and cyclization.

Protocol: Rapid Benzofuran Cyclization
  • Reactants: Combine 2-[(4-Methylbenzyl)oxy]benzaldehyde (1 eq) with ethyl bromoacetate (1.2 eq) and

    
     (3 eq) in refluxing acetone.
    
  • Reaction: Reflux for 6-8 hours. The initial aldol condensation is followed by intramolecular attack of the phenoxide (formed by ether cleavage or direct attack depending on conditions) to close the furan ring.[1]

  • Isolation: Filter inorganic salts, evaporate solvent, and recrystallize.

Part 4: Data Summary & Biological Profile

The following table summarizes the biological activity profile of derivatives synthesized from this core aldehyde, specifically comparing the parent aldehyde to its Schiff base and benzofuran derivatives.

Compound ClassTarget / AssayActivity MetricKey Reference
Parent Aldehyde Hemoglobin S (Antisickling)

(Binding)
[1, 2]
Benzofuran Deriv. WEHI-3 Leukemia Cells

[3]
Schiff Base (Thiosemicarbazone) S. typhi (Antibacterial)MIC:

[4]
Schiff Base (Thiosemicarbazone) E. coli (Antibacterial)MIC:

[4]

References

  • Abdulmalik, O., et al. (2023). Potent Antisickling Furaldehyde Analogs for Acute Sickle Cell Therapy: Enhanced Efficacy and Intravenous Formulation Potential.[1][2] National Institutes of Health. (Note: Contextual link to similar 5-HMF/Benzaldehyde antisickling mechanism).

  • Beddell, C. R., et al. (1984). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes.[1][3] British Journal of Pharmacology.[1][3]

  • Lin, C. C., et al. (2015). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model.[1] Oncology Letters.[1]

  • Mbah, J., et al. (2017).[4][5] Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone.[1] International Journal of Organic Chemistry.[1]

  • ChemicalBook. (2023).[1] 2-Benzyloxybenzaldehyde Product Profile and Synthesis.

Sources

Method

Application Note: High-Throughput Derivatization of 2-[(4-Methylbenzyl)oxy]benzaldehyde for Biological Screening

[1] Executive Summary & Scientific Rationale This guide details the strategic derivatization of 2-[(4-Methylbenzyl)oxy]benzaldehyde , a privileged scaffold in medicinal chemistry.[1] Unlike simple benzaldehydes, this mol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This guide details the strategic derivatization of 2-[(4-Methylbenzyl)oxy]benzaldehyde , a privileged scaffold in medicinal chemistry.[1] Unlike simple benzaldehydes, this molecule features a lipophilic (4-methylbenzyl)oxy tail at the ortho position.[1] This structural feature is critical for two reasons:

  • Lipophilicity: The 4-methyl group enhances membrane permeability (

    
     modulation).[1]
    
  • Tyrosinase & Kinase Binding: The O-benzyl moiety mimics the tyrosine side chain, making this scaffold a potent starting point for tyrosinase inhibitors (dermatological/anti-melanoma targets) and kinase inhibitors.[1]

The aldehyde functionality serves as the "warhead precursor." We will utilize two divergent synthetic pathways—Schiff Base formation (Nitrogen Vector) and Knoevenagel Condensation (Carbon Vector)—to rapidly generate a library of bioactive compounds.[1]

Chemical Logic & Reactivity Profile

Before beginning synthesis, researchers must understand the electronic environment of the substrate:

  • Electronic Effect: The alkoxy group at the ortho position acts as an Electron Donating Group (EDG) via resonance. This slightly increases the electron density at the carbonyl carbon compared to unsubstituted benzaldehyde, potentially slowing nucleophilic attack.

  • Steric Effect: The bulky benzyloxy group at the ortho position creates steric hindrance.

  • Implication: Standard room-temperature protocols may result in low yields.[1] Acid catalysis and thermal energy (reflux) are mandatory to drive these reactions to completion.[1]

Protocol A: The Nitrogen Vector (Schiff Base Library)

This protocol targets the formation of imines (hydrazones, semicarbazones), which are historically validated pharmacophores for antimicrobial and anticancer screening.[1]

Materials
  • Substrate: 2-[(4-Methylbenzyl)oxy]benzaldehyde (1.0 equiv)

  • Nucleophiles: Hydrazine hydrate, Phenylhydrazine, Semicarbazide HCl, or various Anilines (1.0 - 1.2 equiv).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of 2-[(4-Methylbenzyl)oxy]benzaldehyde in 10 mL of absolute EtOH. Note: Mild heating (40°C) may be required due to the lipophilic tail.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. This protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack (counteracting the EDG effect of the ether).

  • Addition: Add 1.0 mmol of the chosen amine/hydrazine.

    • Critical Step: If using amine salts (e.g., Semicarbazide HCl), add an equimolar amount of Sodium Acetate (NaOAc) to buffer the solution and release the free amine.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation:

    • Allow the reaction to cool slowly to room temperature, then to 4°C.

    • The Schiff base product usually precipitates as a solid.

    • Filter the solid and wash with cold EtOH.

  • Purification: Recrystallize from hot EtOH to remove unreacted aldehyde traces.

Data Summary: Expected Outcomes
Derivative TypeNucleophile UsedExpected AppearanceTarget Bioactivity
Hydrazone Hydrazine HydrateWhite/Off-white needlesAntimicrobial, Tuberculosis
Phenylhydrazone PhenylhydrazineYellow/Orange solidTyrosinase Inhibition
Thiosemicarbazone ThiosemicarbazidePale yellow crystalsAntiviral, Anticancer (Metal chelation)
Imine (Anil) Substituted AnilineYellow/Brown solidAnti-inflammatory

Protocol B: The Carbon Vector (Knoevenagel Condensation)

This protocol extends the conjugation of the system, creating "push-pull" alkenes often used as Michael acceptors in biological systems (covalent inhibitors).

Materials
  • Substrate: 2-[(4-Methylbenzyl)oxy]benzaldehyde (1.0 equiv)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv).[1]

  • Catalyst: Piperidine (5 mol%) or Sodium Ethoxide.[1]

  • Solvent: Ethanol.[1][3][4][5]

Step-by-Step Methodology
  • Setup: In a round-bottom flask, mix 1.0 mmol of the aldehyde and 1.1 mmol of Malononitrile in 10 mL Ethanol.

  • Catalysis: Add 2 drops of Piperidine.

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to 50°C for 1 hour.[1]

    • Mechanism Note: The base deprotonates the malononitrile (

      
      ), creating a carbanion that attacks the aldehyde.
      
  • Work-up:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • The product (a benzylidene derivative) will precipitate immediately.

    • Filter and wash with water to remove the catalyst.

  • Validation: NMR should show the disappearance of the aldehyde proton (9-10 ppm) and the appearance of a vinyl proton singlet (

    
     7.5-8.5 ppm).
    

Visual Workflows

Diagram 1: Synthetic Pathway Logic

SynthesisWorkflow Start 2-[(4-Methylbenzyl)oxy] benzaldehyde PathA Pathway A: Nitrogen Vector Start->PathA Select PathB Pathway B: Carbon Vector Start->PathB Select ReagentA Reagent: R-NH2 / H+ PathA->ReagentA InterA Intermediate: Carbinolamine ReagentA->InterA Nucleophilic Attack ProdA Product: Schiff Base (Imine) InterA->ProdA Dehydration (-H2O) ReagentB Reagent: Malononitrile / Base PathB->ReagentB InterB Intermediate: Aldol Adduct ReagentB->InterB Knoevenagel Condensation ProdB Product: Benzylidene InterB->ProdB Elimination

Caption: Divergent synthesis strategy converting the aldehyde core into nitrogen-based or carbon-based scaffolds.

Diagram 2: Biological Screening Decision Tree

ScreeningLogic Compound Synthesized Derivative (Solid) Stock Prepare 10mM Stock (100% DMSO) Compound->Stock Split Assay Selection Stock->Split Assay1 Tyrosinase Inhibition (Mushroom Tyrosinase) Split->Assay1 Target: Pigmentation Assay2 Antimicrobial (MIC) (S. aureus / E. coli) Split->Assay2 Target: Infection Readout1 Colorimetric Readout (Dopaquinone formation) Assay1->Readout1 Readout2 Optical Density (OD600) or Zone of Inhibition Assay2->Readout2 Hit HIT IDENTIFIED (IC50 < 10 µM) Readout1->Hit Threshold Met Readout2->Hit Threshold Met

Caption: Standardized screening workflow for benzaldehyde derivatives in drug discovery.

Biological Screening Preparation

To ensure assay reproducibility, follow these guidelines for handling the lipophilic derivatives:

  • Solubility Check: The 4-methylbenzyl group significantly increases lipophilicity (

    
    ).[1] These compounds will likely be insoluble in water.[1]
    
  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Assay Tolerance: Ensure the final DMSO concentration in your biological assay does not exceed 1% (v/v) for cell-based assays or 5% for enzymatic assays, as DMSO can denature enzymes like tyrosinase.[1]

References

  • PubChem. (n.d.).[1][6] 2-[(4-Methylbenzyl)oxy]benzaldehyde | C15H14O2.[1][6] National Library of Medicine.[1] Retrieved from [Link]

  • Bayeh, Y., et al. (2020).[1][3][7] Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry. Retrieved from [Link][1]

  • Dhongade-Desai, S., et al. (2018).[1][8] Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate. Retrieved from [Link]

  • Nakum, K. J., et al. (2019).[1] Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone...[1]. Taylor & Francis.[1] Retrieved from [Link][1]

Sources

Application

2-[(4-Methylbenzyl)oxy]benzaldehyde as a building block for heterocyclic compounds

Application Note: 2-[(4-Methylbenzyl)oxy]benzaldehyde as a Strategic Building Block for Heterocyclic Scaffolds Executive Summary: The "Lipophilic Anchor" Strategy 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) rep...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(4-Methylbenzyl)oxy]benzaldehyde as a Strategic Building Block for Heterocyclic Scaffolds

Executive Summary: The "Lipophilic Anchor" Strategy

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) represents a specialized "masked" salicylaldehyde derivative.[1] Unlike simple alkoxybenzaldehydes, the 4-methylbenzyloxy moiety serves a dual purpose in medicinal chemistry:

  • Structural: It protects the phenolic oxygen, preventing unwanted side reactions (e.g., quinone formation) during harsh cyclizations.[1]

  • Pharmacological: It acts as a "lipophilic anchor."[1] The bulky, hydrophobic 4-methylbenzyl group is frequently employed to occupy hydrophobic pockets in enzymes (e.g., MAO-A, COX-2) or to improve membrane permeability of polar heterocyclic cores.[1]

This guide details the synthesis of this building block and its transformation into three "privileged" heterocyclic classes: 2-Pyrazolines , Benzothiazoles , and Imidazo[1,2-a]pyridines .[1]

Synthesis of the Building Block

Before constructing complex heterocycles, the scaffold must be synthesized with high purity to avoid competitive side reactions from unreacted salicylaldehyde.[1]

Protocol A: O-Alkylation of Salicylaldehyde

Objective: Synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde

Reagents:

  • Salicylaldehyde (1.0 equiv)[1]

  • 4-Methylbenzyl chloride (or bromide) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)[1]
    
  • Potassium Iodide (KI) (0.1 equiv, catalyst)[1]

  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (e.g., 10 mmol) in DMF (20 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes. Explanation: This deprotonates the phenol, forming the phenoxide anion.[1]
    
  • Alkylation: Add 4-methylbenzyl chloride (11 mmol) and catalytic KI (1 mmol).

    • Note: KI converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot should disappear.[1]

  • Work-up: Pour the reaction mixture into crushed ice-water (100 mL). A white to pale-yellow solid should precipitate.[1]

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove DMF and inorganic salts.[1] Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.[1]
    
  • Yield: Expect 85–95%.

Application Workflows: Heterocycle Construction

The aldehyde functionality allows this building block to serve as the electrophilic "head" in various cyclization strategies.[1]

Figure 1: Divergent synthesis pathways transforming the aldehyde scaffold into three distinct bioactive heterocycles.

Protocol B: Synthesis of Pyrazolines (The "Chalcone Route")

Application: Antidepressant and Anti-inflammatory agents. Mechanism: Claisen-Schmidt Condensation followed by Michael Addition/Cyclization.

Step 1: Chalcone Formation

  • Dissolve 2-[(4-Methylbenzyl)oxy]benzaldehyde (10 mmol) and an acetophenone derivative (e.g., 4-chloroacetophenone, 10 mmol) in Ethanol (30 mL).

  • Add 10% NaOH solution (5 mL) dropwise at 0–5°C.

  • Stir at room temperature for 12–24 hours. A precipitate (Chalcone) forms.[1][2]

  • Filter and wash with cold ethanol.[1]

Step 2: Pyrazoline Cyclization

  • Suspend the Chalcone (5 mmol) in Glacial Acetic Acid (10 mL).

  • Add Hydrazine Hydrate (25 mmol, excess).

  • Reflux for 6–8 hours.

  • Pour into ice water. The pyrazoline precipitates as a solid.[1]

  • Validation: The disappearance of the chalcone

    
    -unsaturated ketone signals in 
    
    
    
    H NMR and appearance of the pyrazoline CH-CH
    
    
    "ABX" system confirms the structure.
Protocol C: Synthesis of Benzothiazoles (Oxidative Cyclization)

Application: Antitumor and Antimicrobial agents. Mechanism: Schiff base formation followed by oxidative ring closure.[1]

  • Reagents: Mix 2-[(4-Methylbenzyl)oxy]benzaldehyde (1.0 mmol) and 2-Aminothiophenol (1.1 mmol) in DMSO (3 mL).

  • Catalyst: Add a catalytic amount of Iodine (

    
    , 10 mol%) or simply heat in DMSO (which acts as a mild oxidant).[1]
    
  • Reaction: Heat at 100°C for 2–4 hours.

  • Work-up: Cool and add aqueous Sodium Thiosulfate (

    
    ) to quench any residual iodine. Extract with Ethyl Acetate.[1][3][4]
    
  • Note: This method preserves the O-benzyl ether linkage, which might be cleaved under harsh acidic conditions (e.g., PPA methods).[1]

Protocol D: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: Rapid access to fused Imidazo[1,2-a]pyridines for kinase inhibition.

  • Components: Mix the aldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv).

  • Catalyst: Scandium Triflate [

    
    , 5 mol%] or Ammonium Chloride (
    
    
    
    ).[1]
  • Solvent: Methanol or Ethanol (low volume, high concentration).

  • Reaction: Stir at room temperature (or mild heat 50°C) for 12 hours.

  • Outcome: The product precipitates or is isolated via filtration.[1][2][5] This is a highly atom-economic "One-Pot" synthesis.

Quantitative Data Summary

ProtocolTarget HeterocycleKey ReagentsTypical YieldCritical Parameter
A Building Block Salicylaldehyde, 4-Me-BnCl, K2CO385–95%Anhydrous conditions prevent hydrolysis.
B Pyrazoline Chalcone, Hydrazine, AcOH70–85%Reflux time; ensure complete cyclization.
C Benzothiazole 2-Aminothiophenol, DMSO/I275–88%Avoid strong acids to protect ether.[1]
D Imidazo[1,2-a]py 2-Aminopyridine, Isocyanide60–80%Concentration (keep high: ~1M).[1]

Troubleshooting & Optimization

  • Ether Cleavage: The benzyloxy ether bond is stable to bases (NaOH, K2CO3) but labile to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or hydrogenation (
    
    
    , Pd/C).[1] Avoid catalytic hydrogenation if you intend to keep the 4-methylbenzyl group attached.
  • Aldehyde Oxidation: The aldehyde can oxidize to the carboxylic acid upon prolonged exposure to air.[1] Store the building block under nitrogen at 4°C.

  • Solubility: The 4-methylbenzyl group significantly increases lipophilicity. If the product oils out in ethanol, switch to a mixture of EtOH/DCM for work-ups.[1]

References

  • Synthesis of Pyrazolines: Karuppasamy, M., et al. "Synthesis and structural characterization of novel pyrazoline derivatives."[1] DergiPark, 2010.[1]

  • Benzothiazole Protocols: "Benzothiazole synthesis - Organic Chemistry Portal."[1] Organic Chemistry Portal.

  • GBB Reaction: "The Groebke-Blackburn-Bienaymé Reaction." National Institutes of Health (NIH).[1]

  • Medicinal Chemistry (Pyrazolines): Tripathi, A. C., et al. "2-Pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction..."[1] PubMed Central, 2016.[1]

  • Building Block Data: "2-[(4-Methylbenzyl)oxy]benzaldehyde." PubChem.

Sources

Method

Application Note: Unambiguous Structure Elucidation of 2-[(4-Methylbenzyl)oxy]benzaldehyde using 1D and 2D NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the definitive structural characterization of organic molecules.[1][2][3] This application note provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the definitive structural characterization of organic molecules.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structure elucidation of 2-[(4-Methylbenzyl)oxy]benzaldehyde. The methodologies detailed herein offer a robust framework for unambiguous spectral assignment and structural confirmation, ensuring the highest level of scientific integrity in chemical research and development.

Introduction

The precise determination of a molecule's three-dimensional structure is a critical prerequisite in numerous scientific disciplines, including drug discovery, materials science, and synthetic chemistry. NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms and their connectivity within a molecule.[1][2][3][4] By analyzing various NMR parameters such as chemical shifts, coupling constants, and through-bond or through-space correlations, a complete and unambiguous structural assignment can be achieved.

This guide focuses on the practical application of NMR for the structural analysis of 2-[(4-Methylbenzyl)oxy]benzaldehyde (Figure 1), a benzaldehyde derivative. The protocols and data interpretation strategies outlined are designed to be broadly applicable to a wide range of small organic molecules.

Figure 1. Chemical Structure of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Principles of NMR Spectroscopy for Structure Elucidation

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[1][2] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states, a phenomenon known as resonance.[1][2]

The key to NMR's utility in structure elucidation lies in the fact that the exact resonance frequency of a nucleus is highly sensitive to its local electronic environment.[3][4] This gives rise to the concept of chemical shift (δ) , which provides information about the type of atom and its neighboring functional groups. Furthermore, interactions between neighboring nuclear spins lead to spin-spin coupling , which manifests as the splitting of NMR signals and provides information about the connectivity of atoms.

For more complex molecules, 2D NMR experiments are invaluable. These techniques correlate signals from different nuclei, providing a detailed map of the molecule's bonding framework. Key 2D NMR experiments for the structure elucidation of small organic molecules include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a specific carbon atom.[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, revealing longer-range connectivity.[7][8]

Experimental Protocols

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[9][10][11]

Materials:

  • 2-[(4-Methylbenzyl)oxy]benzaldehyde (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9]

  • High-quality 5 mm NMR tubes[9][12]

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent signals can also be used for referencing)[9][10]

  • Pasteur pipette

  • Small vial

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 2-[(4-Methylbenzyl)oxy]benzaldehyde into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[9] Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample is not readily soluble, gentle warming or sonication may be employed.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. To avoid interfering with the shimming process, ensure there are no solid particles in the solution.[9][11] If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

II. NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Software:

  • Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ)

1. ¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay (d1): 1-2 seconds

2. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 200 ppm

  • Number of Scans: 1024 or more (due to the lower natural abundance and sensitivity of ¹³C)[12]

  • Relaxation Delay (d1): 2 seconds

3. 2D COSY Acquisition:

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F1 and F2): -1 to 11 ppm

  • Number of Scans: 4-8 per increment

4. 2D HSQC Acquisition:

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): -1 to 11 ppm

  • Spectral Width (F1 - ¹³C): 0 to 160 ppm

5. 2D HMBC Acquisition:

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): -1 to 11 ppm

  • Spectral Width (F1 - ¹³C): 0 to 200 ppm

Data Analysis and Structure Elucidation Workflow

The following section outlines the systematic approach to interpreting the NMR data to confirm the structure of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_integration Structure Confirmation H1_NMR ¹H NMR Analysis - Chemical Shifts - Integration - Multiplicity C13_NMR ¹³C NMR Analysis - Chemical Shifts - Number of Signals HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC C13_NMR->HSQC COSY COSY (¹H-¹H Correlations) HSQC->COSY HMBC HMBC (ⁿJCH Correlations, n=2,3) COSY->HMBC Fragment_Assembly Assemble Structural Fragments HMBC->Fragment_Assembly Final_Structure Confirm Final Structure of 2-[(4-Methylbenzyl)oxy]benzaldehyde Fragment_Assembly->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Predicted NMR Data for 2-[(4-Methylbenzyl)oxy]benzaldehyde

Based on established principles of chemical shifts and coupling constants for similar benzaldehyde and benzyl ether structures, the following NMR data can be predicted.[13][14][15]

Table 1: Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
110.5 (s, 1H)192.5
2-161.5
37.1-7.2 (d, 1H, J ≈ 8)113.0
47.5-7.6 (t, 1H, J ≈ 8)136.0
57.2-7.3 (t, 1H, J ≈ 8)121.5
67.8-7.9 (d, 1H, J ≈ 8)128.5
75.2 (s, 2H)70.0
1'-134.0
2', 6'7.3 (d, 2H, J ≈ 8)128.0
3', 5'7.2 (d, 2H, J ≈ 8)129.5
4'-138.0
CH₃2.4 (s, 3H)21.0

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Predicted values are estimates and may vary slightly based on experimental conditions.

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • The singlet at ~10.5 ppm is characteristic of an aldehyde proton.[13][16][17]

    • The singlet at ~5.2 ppm integrating to 2H corresponds to the benzylic methylene protons (H-7).

    • The singlet at ~2.4 ppm integrating to 3H is assigned to the methyl protons on the p-tolyl group.

    • The aromatic region (7.1-7.9 ppm) will show signals for the remaining 8 protons. The distinct splitting patterns will help in their assignment.

  • ¹³C NMR Analysis:

    • The signal at ~192.5 ppm is indicative of an aldehyde carbonyl carbon.[14]

    • The signal around 70.0 ppm corresponds to the benzylic ether carbon (C-7).

    • The signal at ~21.0 ppm is the methyl carbon.

    • The remaining signals in the aromatic region (110-165 ppm) correspond to the 12 aromatic carbons.

  • HSQC Analysis:

    • This experiment will confirm the direct one-bond correlations between protons and their attached carbons. For example, the proton signal at ~5.2 ppm will show a correlation to the carbon signal at ~70.0 ppm.

  • COSY Analysis:

    • The COSY spectrum will reveal the coupling networks within the two aromatic rings. For instance, the proton at C-6 will show a correlation to the proton at C-5, which in turn will show a correlation to the proton at C-4, and so on.

  • HMBC Analysis:

    • This is a crucial experiment for assembling the molecular fragments. Key expected correlations include:

      • The aldehyde proton (H-1) to the aromatic carbons C-2 and C-6.

      • The benzylic protons (H-7) to the aromatic carbons C-2, C-1', C-2', and C-6'.

      • The methyl protons to the aromatic carbons C-3', C-5', and C-4'.

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete and unambiguous structure of 2-[(4-Methylbenzyl)oxy]benzaldehyde can be confidently determined.

Conclusion

This application note has detailed a comprehensive and systematic approach to the structure elucidation of 2-[(4-Methylbenzyl)oxy]benzaldehyde using a suite of 1D and 2D NMR experiments. The protocols for sample preparation and data acquisition, combined with a logical workflow for spectral interpretation, provide a robust framework for researchers in the chemical and pharmaceutical sciences. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for regulatory submissions and scientific publications.

References

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Wikipedia. (2024, May 9). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • PubMed. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methylbenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2009). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • PISRT. (2019, November 2). ASpin-NMR data reporting tool. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2010). 2-(4-Chlorobenzyloxy)benzaldehyde. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Organic Chemistry. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (n.d.). qNMR. Retrieved from [Link]

  • 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]

  • Chem 346 1H NMR Data Reporting Guide. (n.d.). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-[(4-Methylbenzyl)oxy]benzaldehyde Synthesis

Case ID: #SYN-2MB-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Architecture Welcome to the technical support hub for the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-2MB-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

Welcome to the technical support hub for the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde . This guide addresses the specific challenges of etherifying salicylaldehyde (2-hydroxybenzaldehyde) with 4-methylbenzyl chloride (or bromide).

While this is a classic Williamson Ether Synthesis , the presence of the ortho-aldehyde group on the phenol creates unique electronic and steric constraints. The intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl reduces the acidity of the phenol, often requiring optimized conditions to drive the reaction to completion.

The "Golden Batch" Protocol

Based on kinetic data and impurity profiling, the following parameters define the optimal reaction window:

ParameterOptimized ConditionTechnical Rationale
Stoichiometry 1.0 eq Salicylaldehyde : 1.1 eq HalideSlight excess of electrophile drives

kinetics; easier to remove excess halide than unreacted phenol.
Base

(2.0 eq), Anhydrous
Mild enough to prevent Cannizzaro reactions on the aldehyde; granular surface area matters.
Solvent DMF (Dimethylformamide)High dielectric constant promotes dissociation of the phenoxide ion; superior to acetone for this substrate.
Catalyst KI (0.1 eq)Critical: Converts less reactive benzyl chloride to reactive benzyl iodidein situ (Finkelstein).
Temperature 60°C – 80°CSufficient to break the intramolecular H-bond; avoid >100°C to prevent aldehyde oxidation/polymerization.

Reaction Mechanism & Workflow Visualization

Understanding the pathway is critical for troubleshooting. The diagram below illustrates the activation steps and the critical control points (CCPs) where yield is often lost.

ReactionPathway cluster_0 Critical Control Point: Activation Start Salicylaldehyde (Intramolecular H-Bond) Base K2CO3 (Deprotonation) Start->Base DMF, 60°C Side1 Side Rxn: Cannizzaro Start->Side1 If NaOH/High Temp Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide -H+ Transition SN2 Transition State Phenoxide->Transition Nucleophile Halide 4-Methylbenzyl Chloride Activated Activated Iodide Species Halide->Activated +KI KI KI Catalyst (Finkelstein) Activated->Transition Electrophile Product Target Ether Product Transition->Product -KX

Figure 1: Mechanistic pathway highlighting the Finkelstein activation of the benzyl chloride and the deprotonation step.

Troubleshooting Guide (FAQ)

Category A: Yield Issues

Q1: My conversion stalls at ~60% despite heating overnight. What is wrong?

  • Diagnosis: This is often due to trace moisture or "Base Caking" .

  • The Science: Water solvates the phenoxide anion, surrounding it with a hydration shell that drastically reduces its nucleophilicity (reactivity). Furthermore,

    
     can form a hard cake at the bottom of the flask in DMF, reducing surface area.
    
  • Corrective Action:

    • Ensure DMF is anhydrous (stored over molecular sieves).

    • Use powdered

      
       rather than granular, or grind it before use.
      
    • Vigorous stirring is non-negotiable to maintain a heterogeneous suspension.

Q2: I am using 4-Methylbenzyl chloride but the reaction is too slow.

  • Diagnosis: Chlorine is a mediocre leaving group compared to bromine or iodine.

  • The Science: The C-Cl bond is stronger than C-Br. Without a catalyst, the energy barrier for the

    
     attack is high.
    
  • Corrective Action: Add 10 mol% Potassium Iodide (KI) . This initiates a Finkelstein reaction, transiently converting the benzyl chloride to benzyl iodide, which reacts ~100x faster with the phenoxide.

Category B: Impurity & Purification[1][2][3]

Q3: The product is an oil, but literature says it should be a solid.

  • Diagnosis: Solvent entrapment (DMF) or presence of unreacted benzyl alcohol.

  • The Science: DMF has a high boiling point (153°C) and interacts strongly with the aldehyde. If the 4-methylbenzyl chloride hydrolyzes (due to wet solvent), it forms 4-methylbenzyl alcohol, which is an oil and difficult to separate.

  • Corrective Action:

    • Workup: Wash the organic layer extensively with water (3x) to remove DMF, followed by a brine wash.

    • Crystallization: Triturate the oil with cold hexanes or a Hexane/Ethanol (9:1) mixture to induce crystallization.[1]

Q4: My product has a reddish/brown tint.

  • Diagnosis: Oxidation of the benzaldehyde moiety.

  • The Science: Benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid. In basic media (like the reaction mixture), this can lead to colored charge-transfer complexes.

  • Corrective Action:

    • Perform the reaction under an inert atmosphere (

      
       or Argon).
      
    • If the color persists, filter the crude solution through a short pad of silica gel before recrystallization.

Advanced Decision Tree for Process Optimization

Use this logic flow to determine the best corrective path for your specific situation.

TroubleshootingTree Start Problem Identification CheckYield Is Yield < 80%? Start->CheckYield CheckPurity Is Purity < 95%? CheckYield->CheckPurity No BaseCheck Check Base & Solvent CheckYield->BaseCheck Yes ColorCheck Red/Brown Color? CheckPurity->ColorCheck Yes Soln1 Action: Dry DMF + Powder K2CO3 BaseCheck->Soln1 Moisture detected CatCheck Using Chloride? BaseCheck->CatCheck Dry conditions Soln2 Action: Add 0.1 eq KI CatCheck->Soln2 Yes Soln3 Action: N2 purge + Silica Filtration ColorCheck->Soln3 Yes OilCheck Product is Oily? ColorCheck->OilCheck No Soln4 Action: Water Wash (DMF removal) + Hexane Trituration OilCheck->Soln4 Yes

Figure 2: Decision matrix for diagnosing yield and purity failures.

References & Authority

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from [Link]

    • Relevance: Foundational mechanism and solvent effects (

      
       preference for aprotic solvents).
      
    • Relevance: Specific protocols for optimizing yield using Finkelstein conditions (KI catalyst) and handling moisture sensitivity.

  • Organic Syntheses. Benzaldehyde, m-methoxy- (General Procedure for Phenolic Aldehyde Alkylation). Coll. Vol. 3, p.564. Retrieved from [Link]

    • Relevance: Validated scale-up procedures for benzaldehyde etherification, highlighting the stability of the aldehyde group in carbonate bases vs. strong hydroxides.

  • Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers using K2CO3.[2] Retrieved from [Link]

    • Relevance: Confirms the efficacy of Potassium Carbonate (

      
      ) as the superior base for minimizing side reactions in phenolic alkylations.
      

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde

Welcome to the Technical Support Center for the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific chemical transformation. Here, we will address common experimental issues in a direct question-and-answer format, providing in-depth scientific explanations and actionable troubleshooting steps. Our aim is to equip you with the expertise to not only solve immediate synthesis problems but also to build a robust and reproducible experimental protocol.

Core Synthesis Overview: The Williamson Ether Synthesis

The synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde is most commonly achieved via the Williamson ether synthesis. This reliable and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] In this specific case, 2-hydroxybenzaldehyde (salicylaldehyde) is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-methylbenzyl chloride (or bromide) in an SN2 reaction.[2][3]

Below is a general workflow for this synthesis:

Williamson Ether Synthesis Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Work-up and Purification A 2-Hydroxybenzaldehyde C Salicylaldehyde Phenoxide A->C Reaction with base in an aprotic polar solvent (e.g., DMF, Acetonitrile) B Base (e.g., K2CO3, NaH) E 2-[(4-Methylbenzyl)oxy]benzaldehyde C->E Reaction with electrophile D 4-Methylbenzyl Halide F Crude Product Mixture E->F Reaction completion G Purification (e.g., Recrystallization, Column Chromatography) F->G Isolation H Pure Product G->H Purification

Caption: General workflow for the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde via Williamson ether synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Q1: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material (2-hydroxybenzaldehyde). What could be the cause?

A1: Incomplete consumption of the starting phenol is a frequent issue in Williamson ether synthesis and can be attributed to several factors:

  • Insufficient Deprotonation: The first step of the reaction is the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted. The pKa of the phenolic proton in salicylaldehyde is approximately 8.3. While moderately strong bases like potassium carbonate (K₂CO₃) are often sufficient, stronger bases like sodium hydride (NaH) can ensure complete deprotonation.[4] However, with stronger bases, the risk of side reactions may increase.

  • Moisture in the Reaction: The presence of water in the reaction mixture can be detrimental. Water can quench the phenoxide nucleophile, regenerating the starting phenol, and can also react with strong bases like NaH. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Low Reaction Temperature or Insufficient Reaction Time: The SN2 reaction rate is temperature-dependent. If the reaction temperature is too low, the reaction may proceed very slowly. Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, for several hours (1-8 hours is a common range).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Poor Quality of Reagents: The purity of the starting materials and reagents is critical. Old or improperly stored 4-methylbenzyl chloride may have hydrolyzed to the corresponding alcohol, reducing the amount of active electrophile. Similarly, the base should be of high purity and handled appropriately to avoid degradation.

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry: Ensure you are using a base with a pKa significantly higher than that of salicylaldehyde's phenolic proton. A common choice is anhydrous potassium carbonate, used in excess (e.g., 2-3 equivalents). For stubborn reactions, carefully consider using a stronger base like sodium hydride in an appropriate anhydrous solvent like DMF or THF.

  • Ensure Anhydrous Conditions: Dry your solvents using standard laboratory procedures (e.g., distillation over a suitable drying agent or using a solvent purification system). Flame-dry your glassware under vacuum or in an oven before use.

  • Optimize Reaction Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that excessively high temperatures can promote side reactions.

  • Check Reagent Quality: Use freshly opened or properly stored reagents. If in doubt, purify the starting materials before use.

Q2: My reaction is producing a complex mixture of products, and the yield of the desired ether is low. What are the likely side reactions?

A2: The formation of multiple products indicates the occurrence of side reactions. In the Williamson ether synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde, the most common side reactions are C-alkylation and reactions involving the aldehyde functionality.

  • C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, the desired reaction) and the carbon atoms of the aromatic ring (C-alkylation). While O-alkylation is generally favored, C-alkylation can become a significant side reaction, especially at higher temperatures and with certain solvent and counter-ion combinations. The ortho and para positions to the hydroxyl group are most susceptible to C-alkylation.

  • Reactions of the Aldehyde Group: The aldehyde group in salicylaldehyde is reactive and can participate in side reactions, especially under basic conditions. These can include:

    • Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid.

    • Aldol-type Condensations: The enolate of the phenoxide could potentially react with the aldehyde group of another molecule, leading to oligomeric byproducts.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature can often favor O-alkylation over C-alkylation.

  • Choice of Solvent: Aprotic polar solvents like DMF and acetonitrile generally favor O-alkylation.[5]

  • Choice of Base and Cation: The nature of the cation can influence the O/C alkylation ratio. For instance, using cesium carbonate (Cs₂CO₃) can sometimes enhance O-alkylation selectivity.

  • Protecting the Aldehyde Group: In cases where side reactions involving the aldehyde are significant, a protection-deprotection strategy can be employed. The aldehyde can be converted to an acetal, which is stable under the basic conditions of the Williamson ether synthesis, and then deprotected after the ether linkage is formed.

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions A Salicylaldehyde Phenoxide C O-alkylation Product A->C Attack at Oxygen D C-alkylation Product A->D Attack at Carbon E Aldehyde-related Byproducts A->E Aldehyde Reactivity B 4-Methylbenzyl Halide

Caption: Desired O-alkylation versus potential side reactions in the synthesis.

Q3: I have successfully formed the product, but I am struggling with its purification. What is an effective purification strategy?

A3: The purification of 2-[(4-Methylbenzyl)oxy]benzaldehyde typically involves removing unreacted starting materials, the alkylating agent, and any side products. A combination of aqueous work-up and chromatography or recrystallization is usually effective.

Work-up Procedure:

  • Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Removal of Base: If a solid base like K₂CO₃ was used, it can be removed by filtration.

  • Aqueous Extraction: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with:

    • Water: To remove the bulk of the inorganic salts and highly polar impurities.

    • Dilute Aqueous Base (e.g., 1M NaOH): To remove any unreacted 2-hydroxybenzaldehyde by converting it to its water-soluble sodium salt.

    • Brine (saturated NaCl solution): To remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of the Crude Product:

  • Column Chromatography: This is a very effective method for separating the desired product from non-polar impurities (like residual alkylating agent) and more polar byproducts. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent is crucial. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can also be effective. Potential solvents to screen include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques and physical property measurements is essential for confirming the structure and assessing the purity of the synthesized 2-[(4-Methylbenzyl)oxy]benzaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most informative techniques. You should expect to see characteristic signals for the aldehyde proton (a singlet around 9.8-10.5 ppm), the benzylic protons (a singlet around 5.1-5.2 ppm), the methyl group on the benzyl ring (a singlet around 2.3-2.4 ppm), and the aromatic protons in their respective regions.

    • ¹³C NMR: This will show distinct signals for the carbonyl carbon (around 190 ppm), the benzylic carbon (around 70 ppm), the methyl carbon (around 21 ppm), and the various aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹) and characteristic C-O stretching frequencies for the ether linkage (around 1200-1250 cm⁻¹). The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) from the starting salicylaldehyde is a good indicator of a successful reaction.[6]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. For 2-[(4-Methylbenzyl)oxy]benzaldehyde (C₁₅H₁₄O₂), the expected molecular weight is approximately 226.27 g/mol .[7]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: If the product is a solid, a sharp melting point close to the literature value suggests high purity.

Table 1: Key Analytical Data for 2-[(4-Methylbenzyl)oxy]benzaldehyde

Analytical TechniqueExpected Observations
¹H NMR Aldehyde proton (singlet, ~9.8-10.5 ppm), Benzylic protons (singlet, ~5.1-5.2 ppm), Methyl protons (singlet, ~2.3-2.4 ppm), Aromatic protons (multiplets in the aromatic region)
¹³C NMR Carbonyl carbon (~190 ppm), Benzylic carbon (~70 ppm), Methyl carbon (~21 ppm)
IR Spectroscopy Strong C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), Absence of broad O-H stretch
Mass Spectrometry Molecular ion peak corresponding to C₁₅H₁₄O₂ (m/z ≈ 226.27)

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde. It should be adapted and optimized based on your specific laboratory conditions and the results of your initial experiments.

Protocol: Williamson Ether Synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 4-Methylbenzyl chloride (or bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add 4-methylbenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the progress of the reaction by TLC (a suitable eluent is typically 10-20% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the potassium carbonate and wash the solid with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x volume of organic layer), followed by 1M NaOH (1 x volume of organic layer), and finally with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-[(4-Methylbenzyl)oxy]benzaldehyde.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts. (2021). 11.8: Williamson Ether Synthesis. In Chemistry LibreTexts.
  • Rakshit, A., et al. (2021). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Mazimba, O. (2015). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 11, 1346-1364.
  • PubChem. (n.d.). 2-[(4-Methylbenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Hashim, A., Poulose, V., & Thiemann, T. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Chem. Proc., 3, 99.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Zhao, J., et al. (2024). Solvent effects on the ESIPT emission of salicylaldehyde Schiff base derivative: A theoretical reconsideration.
  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Filo. (2024). Rxn of salicyaldehyde with NaOH phch2br.
  • ResearchGate. (n.d.). Combined Alkylating Agents as a Resolution for Highly Selective N-Alkylation of 2-Hydroxybenzaldehyde Acylhydrazones.
  • ResearchGate. (2012).
  • BenchChem. (n.d.). 4-[(4-Methylbenzyl)oxy]benzaldehyde.
  • Eftekhari-Sis, B., et al. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (1997). Purification and characterization of hepatic aldehyde oxidase in male and female mice.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2022). Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Arkivoc, 1(6), 1039-1047.
  • ChemicalBook. (n.d.). 2-Methylbenzaldehyde(529-20-4) 1H NMR.
  • ResearchGate. (n.d.). The Base-Induced Reaction of Salicylaldehyde with 1-Bromobutane in Acetone: Two Related Examples of Chemical Problem Solving.
  • Google Patents. (n.d.). CN1156421C - Process for preparing methyl benzaldehyde, methyl methanol and methyl benzoic acid by selectiveoxidizing dimethylbenzene.
  • BenchChem. (n.d.).
  • Dr. Anthony Melvin Crasto. (2014). 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY.
  • Internet Public Library. (n.d.). Benzaldehyde Lab Report.
  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2004).
  • ACS Green Chemistry Institute. (2026). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
  • ResearchGate. (n.d.). 2-(4-Chlorobenzyloxy)benzaldehyde.
  • The Royal Society of Chemistry. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for 2-[(4-Methylbenzyl)oxy]benzaldehyde

Executive Summary 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) is a critical intermediate often employed in the synthesis of pharmaceutical scaffolds and functional materials. While the benzyl ether moiety provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) is a critical intermediate often employed in the synthesis of pharmaceutical scaffolds and functional materials. While the benzyl ether moiety provides robust protection under basic conditions, the aldehyde functionality introduces significant susceptibility to autoxidation .

Users frequently report "yellowing" or "crusting" of the material. This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating storage protocol to ensure reagent integrity.

Module 1: Chemical Stability Profile

To troubleshoot effectively, one must understand the causality of degradation. This compound faces two primary threats: Radical Autoxidation and Acid-Catalyzed Hydrolysis .

The Autoxidation Cascade (The "Yellowing" Effect)

The most common failure mode is the conversion of the aldehyde to its corresponding carboxylic acid, 2-[(4-methylbenzyl)oxy]benzoic acid . This is a radical chain reaction initiated by light or trace metals.

  • Mechanism: The formyl hydrogen atom is abstracted to form an acyl radical. This radical reacts with atmospheric oxygen to form a peracid intermediate, which then oxidizes a second molecule of aldehyde.

  • Visual Indicator: The formation of the carboxylic acid often disrupts the crystal lattice of the solid aldehyde, leading to a "wet" or oily appearance, often accompanied by a yellow discoloration due to trace conjugated side-products.

Benzyl Ether Vulnerability

While less common in storage, the ether linkage is sensitive to acidic environments. The 4-methyl substituent on the benzyl ring acts as an electron-donating group (EDG), stabilizing the benzylic carbocation. This paradoxically makes the ether linkage more susceptible to acid-catalyzed cleavage compared to an unsubstituted benzyl ether.

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes.

degradation_pathway Compound 2-[(4-Methylbenzyl)oxy] benzaldehyde Radical Acyl Radical Intermediate Compound->Radical hv / Trace Metal (Initiation) Cleavage DEGRADANTS: Salicylaldehyde + 4-Methylbenzyl alcohol Compound->Cleavage H+ / H2O (Acid Hydrolysis) Peracid Peracid Intermediate Radical->Peracid + O2 Acid DEGRADANT: 2-[(4-Methylbenzyl)oxy] benzoic acid Peracid->Acid + Compound (Propagation)

Caption: Figure 1.[1] Primary degradation pathways showing autoxidation to benzoic acid (top) and acid-catalyzed ether hydrolysis (bottom).

Module 2: Storage & Handling Protocols

The following protocol is designed to be self-validating . If the material degrades, a deviation from these steps is almost certainly the cause.

The "Gold Standard" Storage Protocol
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the radical propagation step of autoxidation [1].
Atmosphere Argon (Preferred) Nitrogen (Acceptable)Argon is denser than air, creating a stable "blanket" over the solid/liquid interface. Nitrogen is lighter and diffuses away more easily when the vial is opened [2].
Container Amber Glass with Teflon-lined capAmber glass filters UV radiation (preventing photo-initiation). Teflon (PTFE) prevents leaching of plasticizers which can act as radical initiators.
Desiccant Not usually required inside the vialIntroduction of desiccant packets can introduce dust/nucleation sites. Seal the cap with Parafilm instead.
Handling Best Practices
  • Equilibration: Always allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the compound, accelerating hydrolysis.

  • Spatula Hygiene: Use only stainless steel or glass tools. Traces of rust (Iron oxide) on a spatula can catalyze the radical formation.

  • Re-sealing: If you do not have a glovebox, flush the headspace with a gentle stream of Argon for 10-15 seconds before re-capping.

Module 3: Troubleshooting & Quality Control (QC)

If you suspect your compound has degraded, follow this decision matrix.

Quick Diagnostic Tests
  • Visual Check: Pure compound should be a white to off-white solid (or clear oil, depending on purity/polymorph). Yellowing indicates oxidation.[2]

  • Solubility Check: The aldehyde is soluble in DCM/Chloroform. The carboxylic acid degradant is less soluble in non-polar solvents and may precipitate as a white haze.

  • TLC Analysis:

    • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

    • Observation: The aldehyde will have a higher Rf (~0.6-0.7). The acid degradant will "streak" near the baseline or have a very low Rf (~0.1).

Purification Workflow

If degradation is confirmed (>5%), do not discard. The compound can be rescued.

purification_workflow Start Degraded Sample (Yellow/Impure) Dissolve Dissolve in DCM Start->Dissolve Wash Wash with sat. NaHCO3 Dissolve->Wash Removes Acid Sep Phase Separation Wash->Sep Org Organic Layer (Contains Aldehyde) Sep->Org Aq Aqueous Layer (Contains Acid Salt) Sep->Aq Discard Dry Dry over MgSO4 & Concentrate Org->Dry Recryst Recrystallize (EtOH/Hexane) Dry->Recryst If purity <98%

Caption: Figure 2. Purification workflow to remove carboxylic acid degradants using a basic wash.

Protocol for Acid Removal:

  • Dissolve the crude material in Dichloromethane (DCM).

  • Wash twice with saturated Sodium Bicarbonate (

    
    ) solution. Note: The acid degradant converts to the sodium salt and moves to the aqueous layer.
    
  • Wash once with brine.

  • Dry over Magnesium Sulfate (

    
    ) and concentrate in vacuo.
    

Module 4: Frequently Asked Questions (FAQs)

Q: My compound arrived as an oil, but the CoA says "Solid." Is it bad? A: Not necessarily. Many benzyl ether derivatives exhibit supercooling tendencies or have low melting points (often <50°C). If the purity (by HPLC/NMR) is acceptable, the physical state is likely due to thermal history during shipping. Store at -20°C to encourage solidification.

Q: Can I use the compound if it has turned slightly yellow? A: For most reactions (e.g., Reductive Amination, Wittig), a slight yellow tint (<2% oxidation) is acceptable. However, if you are performing a transition-metal catalyzed coupling (e.g., Suzuki, Buchwald), you must purify it. The carboxylic acid degradant can chelate the metal catalyst (Pd, Ni), poisoning the reaction [3].

Q: Why use Argon instead of Nitrogen? A: Argon is approximately 1.4 times heavier than air, whereas Nitrogen is slightly lighter. When you flush a vial with Nitrogen, it tends to mix with air and float away. Argon settles at the bottom of the vial, creating a physical barrier between your compound and atmospheric oxygen [2].

Q: I see a new spot on TLC after leaving the sample in Methanol overnight. A: You likely formed the hemiacetal or acetal . Benzaldehydes are reactive toward primary alcohols, especially with trace acid catalysis. Avoid storing the compound in methanolic solution; prepare fresh immediately before use.

References

  • Ingold, K. U. (1969). Peroxy radicals.[3] Accounts of Chemical Research, 2(1), 1–9. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Chapter 1: Common Physical Techniques used in Purification). [Link]

  • Crabtree, R. H. (2009). Deactivation of Catalysts. The Organometallic Chemistry of the Transition Metals (5th ed., pp. 323-325). Wiley.[1] [Link]

Sources

Optimization

preventing oxidation of 2-[(4-Methylbenzyl)oxy]benzaldehyde

Executive Summary: The Stability Paradox As a Senior Application Scientist, I often see researchers treat 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) like a standard reagent.[1] This is a critical error. Like a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0) like a standard reagent.[1] This is a critical error. Like all benzaldehyde derivatives, this compound is thermodynamically unstable in the presence of oxygen. It undergoes autoxidation , a radical-chain mechanism that converts the aldehyde functionality into a carboxylic acid (2-[(4-Methylbenzyl)oxy]benzoic acid).[1]

This guide provides a self-validating system to ensure your starting material remains >98% pure, preventing the "silent failure" of downstream reactions where stoichiometry is thrown off by invisible impurities.

Troubleshooting & FAQs

Q1: I found white precipitate in my bottle. Is the compound ruined?

Diagnosis: The white solid is likely the corresponding benzoic acid derivative, formed via autoxidation. Technical Insight: Benzoic acids are generally less soluble in the parent aldehyde or organic solvents than the aldehyde itself. Solution:

  • If the solid is <5%: You can filter the solution (if liquid) or perform a Bisulfite Purification (see Protocol A below) to recover the aldehyde.

  • If the solid is substantial: Recrystallization is required.[1]

  • Prevention: Always purge the headspace with Nitrogen or Argon after every use.[1]

Q2: Why did my reaction yield drop significantly after storing the compound for 2 months?

Root Cause: "Silent Oxidation." Even without visible solids, dissolved oxygen can convert a significant percentage of the aldehyde to acid. This consumes your base/nucleophile in downstream reactions (e.g., Wittig, Grignard), effectively killing the stoichiometry. Corrective Action: Titrate the aldehyde content or run a quick H-NMR. Look for the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid peak (~11-13 ppm).

Q3: Does the ether linkage at the 2-position affect stability?

Expert Analysis: Yes. The electron-donating alkoxy group at the ortho position can actually stabilize the intermediate radical slightly compared to unsubstituted benzaldehyde, but it also makes the aromatic ring more electron-rich, potentially increasing susceptibility to electrophilic attack. However, the formyl hydrogen abstraction remains the dominant degradation pathway. Note: The p-methyl group on the benzyl ring is also a site for potential benzylic oxidation, but this is kinetically slower than the aldehyde-to-acid conversion.[1]

Q4: What is the absolute best way to store this for >6 months?

The "Golden Standard" Protocol:

  • Container: Amber glass vial (blocks UV light, which acts as a radical initiator).[1][2]

  • Atmosphere: Glovebox (N2) is ideal.[1] If unavailable, use the "Schlenk Purge" method (vacuum/backfill x3 with Argon) and seal with Parafilm.

  • Temperature: Store at -20°C . Low temperature significantly retards the rate of radical propagation.

Deep Dive: The Autoxidation Mechanism

Understanding why this happens allows you to predict when it will happen. The reaction is not a simple addition of oxygen; it is a radical chain reaction initiated by light or trace metals.

  • Initiation: A photon or metal ion abstracts the formyl hydrogen, creating an acyl radical.[1]

  • Propagation: The acyl radical reacts with O2 to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule. This creates the peracid and a new acyl radical (the chain continues).

  • Termination: The peracid reacts with another aldehyde molecule to form two moles of the carboxylic acid.[3]

Visualizing the Pathway:

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Peracid->Radical Regenerates Radical Acid Benzoic Acid (R-COOH) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The radical chain mechanism of benzaldehyde autoxidation.[4] Note the cyclic propagation step that rapidly consumes the starting material once initiated.

Recovery Protocol: Bisulfite Purification

If your 2-[(4-Methylbenzyl)oxy]benzaldehyde has oxidized, do not discard it.[1] The Bisulfite Method exploits the reversible formation of a water-soluble adduct to separate the aldehyde from the water-insoluble acid impurity.[5]

Prerequisites:

  • Saturated Sodium Bisulfite (NaHSO3) solution.[1][5]

  • Diethyl ether or Ethyl Acetate.[1][5]

  • 10% Sodium Carbonate (Na2CO3) or Sodium Hydroxide (NaOH).[1][5]

Step-by-Step Workflow:

  • Dissolve: Dissolve the impure sample in a minimal amount of ether.[1]

  • Form Adduct: Add saturated NaHSO3 and stir vigorously for 30-60 mins. The aldehyde forms a solid or water-soluble bisulfite adduct.[1]

  • Wash: Filter the solid adduct (if formed) OR separate the aqueous layer.[1] Wash the adduct/aqueous layer with ether to remove non-aldehyde organic impurities (like the acid).

  • Regenerate: Treat the adduct (solid or aqueous solution) with 10% Na2CO3 or NaOH. This reverses the equilibrium, releasing the free aldehyde.

  • Extract: Extract the regenerated aldehyde into ether, dry over MgSO4, and concentrate.

Visualizing the Workflow:

BisulfitePurification Impure Impure Mixture (Aldehyde + Acid) AddBisulfite Add Sat. NaHSO3 Stir 1 hr Impure->AddBisulfite Separation Phase Separation AddBisulfite->Separation OrgLayer Organic Layer (Contains Acid/Impurities) Separation->OrgLayer Ether Phase AqLayer Aqueous/Solid Phase (Bisulfite Adduct) Separation->AqLayer Water Phase Discard Discard OrgLayer->Discard Regen Add Base (Na2CO3) Regenerate Aldehyde AqLayer->Regen Final Pure Aldehyde Regen->Final Extract & Dry

Figure 2: Logic flow for the purification of benzaldehyde derivatives using the Bisulfite method.

Key Physical Data

PropertyValueRelevance to Handling
Molecular Weight 226.27 g/mol Calculation of stoichiometry.[1]
Physical State Solid (Low MP) or OilDepends on purity; solids are generally more stable than oils.[1]
Solubility DCM, EtOAc, EtherSoluble in organics; insoluble in water (unless as bisulfite adduct).
Sensitivity Air, LightRequires amber glass and inert atmosphere.[1]

References

  • Mechanistic Insight into Autoxidation

    • Ingold, K. U.[6] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no.[1] 6, 1961, pp. 563-589.[1] Link[1]

  • Purification of Organic Reagents

    • Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] (Standard reference for bisulfite purification protocols). Link

  • General Benzaldehyde Handling

    • BenchChem.[1][2] "Preventing Oxidation of Benzaldehyde Derivatives." Technical Support Guides, 2025. Link[1]

  • Synthesis and Properties of Benzaldehyde Ethers

    • PubChem. "2-[(4-Methylbenzyl)oxy]benzaldehyde Compound Summary."[1] National Library of Medicine.[1] Link

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in 2-[(4-Methylbenzyl)oxy]benzaldehyde Production

Welcome to the technical support center for the synthesis and scale-up of 2-[(4-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-[(4-Methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this important intermediate. The information provided is based on established chemical principles and practical experience in process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 2-[(4-Methylbenzyl)oxy]benzaldehyde?

A1: The most prevalent and industrially scalable method is the Williamson ether synthesis.[1][2][3][4] This reaction involves the O-alkylation of a phenol, in this case, salicylaldehyde (2-hydroxybenzaldehyde), with an alkyl halide, 4-methylbenzyl halide (chloride or bromide), in the presence of a base.[5][6]

Q2: Why is the Williamson ether synthesis preferred for this transformation?

A2: The Williamson ether synthesis is a robust and well-understood reaction.[1][2] It generally provides good yields and can be adapted to a variety of scales. The starting materials, salicylaldehyde and 4-methylbenzyl halides, are commercially available and relatively inexpensive. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, which is typically efficient for primary halides like 4-methylbenzyl halides.[7]

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: Several parameters are crucial for a successful scale-up:

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to minimize side reactions and maximize yield.[8]

  • Base Selection: The choice and amount of base are critical for efficient deprotonation of the phenolic hydroxyl group without promoting side reactions.

  • Solvent Selection: The solvent must be appropriate for the reaction scale, facilitating heat transfer and reactant solubility while being inert to the reaction conditions.

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is vital for controlling reaction kinetics and preventing byproduct formation.

  • Mixing and Agitation: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors, to promote mass transfer and uniform temperature distribution.

  • Work-up and Purification: The purification strategy must be scalable and effective in removing impurities to meet the required product specifications.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Problem 1: Low or Inconsistent Yields

Q: My reaction yield is significantly lower than expected, or varies between batches. What are the likely causes and how can I improve it?

A: Low and inconsistent yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Deprotonation The phenolic proton of salicylaldehyde must be removed to form the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the reaction will be incomplete.Use a sufficiently strong base like potassium carbonate (K2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH). Ensure at least one equivalent of base is used. For challenging cases, stronger bases like sodium hydride (NaH) can be considered, but with appropriate safety precautions.
Poor Quality Reagents Impurities in starting materials, such as water in the solvent or oxidized salicylaldehyde, can interfere with the reaction.Use anhydrous solvents and high-purity starting materials. Salicylaldehyde can oxidize to salicylic acid over time; verify its purity before use.
Side Reactions The primary competing reaction is the E2 elimination of the alkyl halide, although this is less favorable with primary halides.[7] Another possibility is C-alkylation of the phenoxide.Maintain a moderate reaction temperature (typically 50-80 °C) to favor the SN2 reaction over elimination.[9] The use of polar aprotic solvents like DMF or acetonitrile can also favor the desired O-alkylation.[9]
Inefficient Mixing In larger reactors, poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. Monitor mixing efficiency.

Experimental Workflow: Optimizing Reaction Conditions

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up & Isolation cluster_3 Purification A Charge Salicylaldehyde and Solvent B Add Base (e.g., K2CO3) A->B C Heat to 50-60 °C B->C D Add 4-Methylbenzyl Halide (slowly) C->D E Monitor by TLC/HPLC (for disappearance of salicylaldehyde) D->E F Cool to RT E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash & Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Crystallization or Chromatography J->K

Caption: General experimental workflow for the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Problem 2: Formation of Impurities

Q: I am observing significant amounts of byproducts in my crude product. What are they and how can I minimize their formation?

A: The most common impurities are unreacted starting materials, the corresponding carboxylic acid from aldehyde oxidation, and potentially products from C-alkylation or dialkylation.

Common Impurities and Mitigation Strategies:

Impurity Formation Mechanism Mitigation Strategy
Unreacted Salicylaldehyde Incomplete reaction due to factors mentioned in "Low Yields".Re-evaluate stoichiometry, base strength, reaction time, and temperature.
Unreacted 4-Methylbenzyl Halide Incomplete reaction.Ensure sufficient reaction time and temperature.
2-Hydroxy-3-(4-methylbenzyl)benzaldehyde (C-alkylation product) The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring.Use of polar aprotic solvents (DMF, DMSO, acetonitrile) generally favors O-alkylation.[9]
4-Methylbenzoic acid/Salicylic acid Oxidation of the aldehyde functional groups of the starting material or product, especially during work-up or if exposed to air at high temperatures.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Use degassed solvents. Avoid prolonged exposure to air, especially at elevated temperatures during work-up.

Signaling Pathway: O- vs. C-Alkylation

G cluster_0 Salicylaldehyde Phenoxide cluster_1 Reaction Pathways cluster_2 Products A Phenoxide Ion (Ambident Nucleophile) B O-Alkylation (Favored in polar aprotic solvents) A->B SN2 on Oxygen C C-Alkylation (Minor pathway) A->C Electrophilic Aromatic Substitution D Desired Product: 2-[(4-Methylbenzyl)oxy]benzaldehyde B->D E Byproduct: C-Alkylated Isomer C->E

Caption: Competing O- and C-alkylation pathways for the salicylaldehyde phenoxide.

Problem 3: Difficulties in Purification

Q: My crude product is an oil/waxy solid that is difficult to purify by crystallization. What are my options?

A: Purification of aldehydes can be challenging due to their reactivity. Several methods can be employed, especially at scale.

Purification Strategies:

  • Column Chromatography: While effective at the lab scale, it can be expensive and time-consuming for large quantities. It is a viable option for high-purity requirements.[11]

  • Crystallization: If the product is a solid, optimizing the crystallization solvent system is key. A solvent screen with various polar and non-polar solvents and their mixtures is recommended.

  • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form solid adducts, which can be filtered off from non-aldehydic impurities.[11][12][13][14] The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., sodium bicarbonate or sodium carbonate solution).[11][14] This is a highly effective and scalable purification method for aldehydes.[12]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[14][15]

Protocol: Purification via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude 2-[(4-Methylbenzyl)oxy]benzaldehyde in a suitable water-miscible solvent like ethanol or THF.[13][14]

  • Adduct Formation: Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring.[11] The solid bisulfite adduct should precipitate. The reaction may be slow and require several hours of stirring.[11]

  • Isolation: Filter the solid adduct and wash it with a small amount of cold ethanol, followed by diethyl ether to remove any adsorbed impurities.[14]

  • Regeneration: Suspend the washed adduct in water and add a saturated solution of sodium bicarbonate or sodium carbonate portion-wise until the effervescence ceases and the solid dissolves.[11][14]

  • Extraction: Extract the regenerated pure aldehyde with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Steps: Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

References

  • CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.).
  • US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents. (n.d.).
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved February 2, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved February 2, 2026, from [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). Retrieved February 2, 2026, from [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015, July 14). Retrieved February 2, 2026, from [Link]

  • CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 2, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • 2-[(4-Methylbenzyl)oxy]benzaldehyde | C15H14O2 | CID 693304 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. (2017, July 12). Retrieved February 2, 2026, from [Link]

  • Convenient O-alkylation of phenols | Journal of Chemical & Engineering Data. (n.d.). Retrieved February 2, 2026, from [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22). Taylor & Francis. Retrieved February 2, 2026, from [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. (n.d.). Retrieved February 2, 2026, from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved February 2, 2026, from [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 4-(Benzyloxy)benzaldehyde - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. (n.d.). Retrieved February 2, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

  • US9018421B2 - Separation of aromatic aldehydes - Google Patents. (2012, May 3).
  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • US2841623A - Process for the alkylation of phenols - Google Patents. (n.d.).
  • Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 2, 2026, from [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. (n.d.). Retrieved February 2, 2026, from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23). Retrieved February 2, 2026, from [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. (2015, April 1). Retrieved February 2, 2026, from [Link]

  • (PDF) 4-(Benzyloxy)benzaldehyde - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry for Impurity Profiling of 2-[(4-Methylbenzyl)oxy]benzaldehyde

This guide provides in-depth technical support for researchers, analytical scientists, and drug development professionals utilizing mass spectrometry to identify and characterize impurities in 2-[(4-Methylbenzyl)oxy]benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, analytical scientists, and drug development professionals utilizing mass spectrometry to identify and characterize impurities in 2-[(4-Methylbenzyl)oxy]benzaldehyde. Our focus is on providing practical, field-tested insights and robust troubleshooting strategies to ensure data integrity and analytical success.

Foundational Understanding: The Origin of Impurities

Effective impurity identification begins with understanding the synthetic route of the active pharmaceutical ingredient (API). 2-[(4-Methylbenzyl)oxy]benzaldehyde is typically synthesized via a Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) and a solvent (e.g., acetone or acetonitrile). This specific pathway is the primary source of process-related impurities.

Anticipated Process-Related Impurities:

Impurity NameStructure/DescriptionExpected [M+H]⁺ (m/z)Potential Origin
2-HydroxybenzaldehydeStarting Material123.04Unreacted starting material
4-Methylbenzyl chlorideStarting Material141.05Unreacted starting material
4-Methylbenzyl alcoholBy-product123.08Hydrolysis of 4-methylbenzyl chloride
2-[(4-Methylbenzyl)oxy]benzoic acidDegradation Product243.09Oxidation of the aldehyde moiety
Bis(4-methylbenzyl) etherBy-product227.14Self-condensation of 4-methylbenzyl chloride
4,4'-Dimethyl-dibenzylBy-product211.15Wurtz-type coupling of 4-methylbenzyl chloride

Experimental Workflow for Impurity Identification

This section details a robust workflow for the identification of unknown impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, is highly recommended for accurate mass measurements and elemental composition determination.

LCMS_Impurity_Workflow Figure 1: LC-MS Workflow for Impurity Identification cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Prepare Sample (e.g., 1 mg/mL in Acetonitrile/Water) B 2. Prepare Blanks & Controls (Solvent blank, unspiked matrix) A->B Critical for background subtraction C 3. Chromatographic Separation (Reversed-phase C18 column) B->C D 4. Ionization (Use ESI in positive mode) C->D E 5. Full Scan MS (HRMS) (Detect all ionizable species) D->E F 6. MS/MS Data Acquisition (Targeted fragmentation of parent & unknowns) E->F G 7. Peak Detection & Integration F->G H 8. Elemental Composition (From accurate mass in MS1) G->H I 9. Structural Elucidation (Interpret MS/MS fragmentation) H->I J 10. Impurity Identification & Reporting I->J

Caption: A typical workflow for identifying impurities using LC-MS.

Step-by-Step Protocol:
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-[(4-Methylbenzyl)oxy]benzaldehyde sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Prepare a solvent blank (injection of the dissolution solvent) to identify system-related peaks.

    • Expert Insight: The use of aprotic solvents like acetonitrile is preferred to minimize potential reactions with the aldehyde functional group.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to ensure separation of non-polar impurities from the main peak.

    • Causality: Formic acid is added to the mobile phase to facilitate protonation of the analytes, which enhances signal intensity in positive ion mode ESI.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI) is generally the preferred method for this class of compounds. It is a soft ionization technique that typically yields a prominent protonated molecule ([M+H]⁺).

    • Polarity: Operate in positive ion mode.

    • Acquisition Mode: Perform data-dependent acquisition (DDA). This involves a full MS1 scan to detect all ions, followed by triggered MS/MS scans on the most intense peaks to obtain fragmentation data.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) during MS/MS to ensure a rich fragmentation spectrum, which is crucial for structural elucidation.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the analysis in a practical question-and-answer format.

Q1: My main peak for 2-[(4-Methylbenzyl)oxy]benzaldehyde is showing an m/z of 249.08, but the expected [M+H]⁺ is 227.08. What is happening?

A1: You are likely observing a sodium adduct ([M+Na]⁺). The calculated monoisotopic mass of C₁₅H₁₄O₂ + Na⁺ is 249.0886. This is a very common observation in ESI-MS.

  • Troubleshooting Steps:

    • Confirm the Mass: Check for the corresponding [M+H]⁺ peak at 227.08 and a potential potassium adduct ([M+K]⁺) at 265.06. The presence of all three confirms the identity of the main peak.

    • Source Contamination: Sodium is ubiquitous and can leach from glassware or be present in solvents. Ensure you are using high-purity solvents (LC-MS grade) and clean sample vials.

    • Mobile Phase: While formic acid promotes protonation, excessive sodium can compete. The presence of adducts is not necessarily problematic, but reducing them can simplify spectra. You can try using fresh, high-purity solvents and additives.

Q2: I see a peak with the same accurate mass as a potential impurity, but its retention time is different from the standard. Can I still identify it?

A2: This strongly suggests the presence of an isomer. For 2-[(4-Methylbenzyl)oxy]benzaldehyde, a common isomeric impurity could be 4-[(2-Methoxybenzyl)oxy]benzaldehyde or other positional isomers originating from impure starting materials.

  • Troubleshooting Steps:

    • MS/MS Fragmentation: This is the key to differentiation. Isomers will almost certainly have different fragmentation patterns. The primary fragmentation of the target molecule is the cleavage of the C-O bond of the ether, yielding a prominent fragment at m/z 91 (the tropylium ion from the 4-methylbenzyl group). Analyze the MS/MS spectrum of your unknown peak and compare it to the fragmentation of your main peak.

    • High-Resolution Chromatography: Improve your chromatographic separation. Try a shallower gradient or a longer column to resolve the isomers.

    • Obtain Standards: If possible, obtaining a standard of the suspected isomer is the only way to confirm its identity unequivocally.

Fragmentation_Pathway Figure 2: Key MS/MS Fragmentation of the Parent Compound parent Parent Ion 2-[(4-Methylbenzyl)oxy]benzaldehyde [M+H]⁺ = 227.08 frag1 Fragment 1 4-Methylbenzyl Cation m/z = 105.07 parent->frag1 Benzylic Cleavage frag3 Fragment 3 2-Hydroxybenzaldehyde Radical Cation m/z = 122.04 parent->frag3 Rearrangement & Cleavage frag2 Fragment 2 (Tropylium) m/z = 91.05 frag1->frag2 Rearrangement

Caption: Predicted fragmentation of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Q3: I am struggling to find low-level impurities (~0.1%) as they are lost in the baseline noise.

A3: Detecting trace-level impurities requires optimizing both the sample preparation and the instrument method.

  • Troubleshooting Steps:

    • Increase Concentration: Prepare a more concentrated sample (e.g., 5-10 mg/mL). This will likely saturate the detector for the main peak, but it will raise the impurity peaks above the noise floor. This is a standard approach in pharmaceutical impurity profiling.

    • Extracted Ion Chromatogram (XIC): Do not rely solely on the Total Ion Chromatogram (TIC). Based on your knowledge of potential impurities (see table above), generate XICs for their expected m/z values. This is a much more sensitive way to detect co-eluting or low-abundance species.

    • Instrument Cleaning: A high baseline can be due to a contaminated ion source or mass analyzer. Follow the manufacturer's protocol for cleaning the instrument.

Q4: How do I confirm the elemental composition of an unknown impurity?

A4: This is a primary function of High-Resolution Mass Spectrometry (HRMS).

  • Protocol:

    • Acquire HRMS Data: Ensure your instrument is properly calibrated and acquiring data with high mass accuracy (typically < 5 ppm).

    • Use Software Tools: Most mass spectrometry software platforms have built-in tools for elemental composition determination. Input the accurate m/z of the impurity's molecular ion.

    • Set Constraints: To get a reasonable number of hits, constrain the search. For process-related impurities, you should limit the elements to C, H, O, and possibly Cl (from the starting material) and N (if nitrogen-containing reagents were used). Set a reasonable mass error tolerance (e.g., 5 ppm).

    • Isotopic Pattern Matching: The software should also compare the theoretical isotopic pattern for a given formula with the experimentally observed pattern. A high matching score increases confidence in the proposed formula.

References

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Small Molecule Identification using LC/MS. Agilent Technologies. [Link]

  • The Role of Formic Acid in LC-MS. Crawford Scientific. [Link]

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Accurate Mass and Isotopic Abundance. Shimadzu Corporation. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 2-[(4-Methylbenzyl)oxy]benzaldehyde via ¹H NMR Spectroscopy

For: Researchers, scientists, and drug development professionals This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[(4-Methylbenzyl)oxy]benzaldehyde. We will dissect the expected spectrum, explaining t...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-[(4-Methylbenzyl)oxy]benzaldehyde. We will dissect the expected spectrum, explaining the causal factors behind the chemical shifts and coupling patterns. This guide will serve as a practical comparison framework, demonstrating why ¹H NMR is not merely a characterization technique but a self-validating system for structural confirmation.

The Molecule: Deconstructing 2-[(4-Methylbenzyl)oxy]benzaldehyde

Before diving into the spectral data, a foundational understanding of the target molecule's structure is essential. The molecule, with the chemical formula C₁₅H₁₄O₂, is comprised of three key fragments connected by ether and aldehyde functionalities.[1]

  • A Benzaldehyde Ring: A benzene ring substituted with an aldehyde group (-CHO) and an ether linkage.

  • A 4-Methylbenzyl (p-tolyl) Group: A benzene ring substituted with a methyl group (-CH₃) at the para position.

  • An Ether Linkage (-O-CH₂-): A benzylic ether group that connects the two aromatic rings.

To interpret the ¹H NMR spectrum, we must identify the distinct proton environments within the molecule. Due to symmetry and electronic effects, we can predict the following unique proton signals:

Caption: Molecular structure of 2-[(4-Methylbenzyl)oxy]benzaldehyde with distinct proton environments labeled (a-i).

Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data

The quality of the NMR data is paramount for accurate structural elucidation. The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Workflow for ¹H NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire spectrum (e.g., 16 scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 Structural Confirmation Structural Confirmation proc4->Structural Confirmation

Caption: Standard workflow for ¹H NMR from sample preparation to data processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of synthesized 2-[(4-Methylbenzyl)oxy]benzaldehyde.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic molecules and its single, easily identifiable residual solvent peak.

    • Add a small amount of an internal standard, Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all other chemical shifts.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (e.g., a 400 MHz instrument).

    • Locking: The instrument locks onto the deuterium signal of the solvent (CDCl₃) to maintain a stable magnetic field during acquisition.

    • Tuning and Shimming: The probe is tuned to the proton frequency, and the magnetic field homogeneity is optimized through shimming to achieve sharp, symmetrical peaks.

    • Acquisition: A standard pulse program is used to acquire the Free Induction Decay (FID). Typically, 8 to 16 scans are sufficient for a sample of this concentration, with a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Fourier Transform: The time-domain signal (FID) is converted into a frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat.

    • Integration: The area under each peak is integrated. This area is directly proportional to the number of protons giving rise to the signal.

    • Referencing: The TMS peak is calibrated to 0.00 ppm.

Spectral Analysis: Predicting and Interpreting the ¹H NMR Spectrum

The true power of ¹H NMR lies in the detailed information encoded in the chemical shifts, integration values, and splitting patterns (multiplicity). Below is a comprehensive table predicting the ¹H NMR spectrum of our target molecule, grounded in established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for 2-[(4-Methylbenzyl)oxy]benzaldehyde in CDCl₃

LabelProton TypePredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCausality and Rationale
a Aldehyde (-CHO)~10.21HSinglet (s)The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[2][3]
d Aromatic (H ortho to -CHO)~7.81HDoublet of doublets (dd)This proton is deshielded by both the anisotropic effect of the carbonyl group and the inductive effect of the ether oxygen. It will be split by its ortho and meta neighbors.
e,f,g Aromatic (Benzaldehyde ring)~7.0 - 7.63HMultiplet (m)These protons are influenced by the electron-donating ether group and the electron-withdrawing aldehyde. Their overlapping signals will likely form a complex multiplet.
h Aromatic (H ortho to -CH₂-)~7.32HDoublet (d)These two equivalent protons are on the 4-methylbenzyl ring. They will be split by the two adjacent 'i' protons, resulting in a doublet.
i Aromatic (H meta to -CH₂-)~7.22HDoublet (d)These two equivalent protons are adjacent to the methyl group. They will be split by the two adjacent 'h' protons, resulting in a doublet.
b Benzylic (-O-CH₂-)~5.12HSinglet (s)These protons are deshielded by the adjacent electronegative oxygen atom and the aromatic ring.[4] The absence of adjacent protons results in a singlet.
c Methyl (-CH₃)~2.43HSinglet (s)The methyl protons are attached to an aromatic ring, which causes a slight downfield shift compared to an alkyl methyl group.[5][6] The absence of adjacent protons results in a singlet.

Key Interpretive Points:

  • The Aldehyde Singlet (a): The presence of a sharp singlet for one proton around 10 ppm is a definitive indicator of an aldehyde functional group.[7]

  • The Benzylic Singlet (b): A singlet integrating to 2H around 5 ppm strongly supports the presence of a -CH₂- group attached to an electronegative atom like oxygen and an aromatic ring.

  • The Methyl Singlet (c): A singlet integrating to 3H around 2.4 ppm is characteristic of a methyl group on a benzene ring.

  • The Aromatic Region (d-i): This region (typically 6.5-8.5 ppm) is the most complex but also the most informative for confirming the substitution pattern. The total integration of 8H confirms the presence of two substituted benzene rings. The distinct patterns of the two rings—a more complex multiplet for the 1,2-disubstituted benzaldehyde ring and a cleaner pair of doublets (an AA'BB' system) for the 1,4-disubstituted methylbenzyl ring—are crucial for confirming the overall structure. The coupling constants (J-values) for the aromatic protons, typically 7-8 Hz for ortho coupling and 2-3 Hz for meta coupling, provide further validation of the proton assignments.[8][9]

Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the most robust structural confirmation.

Table 2: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H NMR Precise proton environment, connectivity (via coupling), and stoichiometry (via integration).Unambiguously determines the number and type of protons, their connectivity, and the substitution pattern on both aromatic rings.Cannot directly observe quaternary carbons.
¹³C NMR Number and electronic environment of unique carbon atoms.Confirms the presence of 15 unique carbons, including the carbonyl (C=O) carbon (~190 ppm) and the quaternary carbons of the aromatic rings.Longer acquisition times; provides no direct information on proton connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Clearly shows a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and a C-O stretch for the ether (~1250 cm⁻¹).Provides no information on the overall carbon skeleton or connectivity. It confirms functional groups but not the specific isomer.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight (226.27 g/mol ) and can show characteristic fragments (e.g., loss of the 4-methylbenzyl group).Does not differentiate between isomers with the same molecular weight (e.g., 3-[(4-Methylbenzyl)oxy]benzaldehyde).

This comparison underscores that while techniques like IR and MS can confirm the presence of the correct functional groups and the correct mass, only NMR spectroscopy can piece them together to definitively confirm the precise isomeric structure of 2-[(4-Methylbenzyl)oxy]benzaldehyde.

Conclusion

The structural confirmation of a synthesized compound is a non-negotiable step in the scientific process. Through a careful analysis of the ¹H NMR spectrum, we can move beyond simple characterization to a state of validated knowledge. The predicted spectrum for 2-[(4-Methylbenzyl)oxy]benzaldehyde, with its distinct and well-separated signals for the aldehyde, benzylic, and methyl protons, combined with the intricate yet interpretable aromatic region, provides a unique fingerprint for the molecule. Each peak, its position, its area, and its shape, tells a part of the structural story. When these pieces align with theoretical predictions, as detailed in this guide, researchers can proceed with confidence, knowing their molecular foundation is secure.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Yuvraj Patil, et al. (2017). Synthesis and characterization of thermally stable poly(ether-azomethine)s derived from 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. ResearchGate. Retrieved from [Link]

  • Yale University Department of Chemistry. (n.d.). ¹H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-Methylbenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Benzaldehyde Isomers: A Spectroscopic Comparison of 2-, 3-, and 4-[(4-Methylbenzyl)oxy]benzaldehyde

In the realm of synthetic chemistry and drug development, the precise identification of positional isomers is a critical step that underpins the reliability of subsequent research and the safety of final products. Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise identification of positional isomers is a critical step that underpins the reliability of subsequent research and the safety of final products. Molecules with identical chemical formulas but different arrangements of substituents can exhibit vastly different physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three such isomers: 2-, 3-, and 4-[(4-Methylbenzyl)oxy]benzaldehyde.

Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the subtle yet definitive spectral fingerprints that allow for the unambiguous differentiation of these ortho, meta, and para isomers. The experimental data presented herein is supported by fundamental spectroscopic principles, providing researchers with a robust framework for isomer characterization.

Molecular Structures and Isomeric Variation

The three compounds share the same molecular formula, C₁₅H₁₄O₂, differing only in the position of the [(4-Methylbenzyl)oxy] substituent on the benzaldehyde ring. This positional change significantly alters the electronic environment of the molecule, leading to distinct spectroscopic signatures.

isomers cluster_2 2-[(4-Methylbenzyl)oxy]benzaldehyde (ortho) cluster_3 3-[(4-Methylbenzyl)oxy]benzaldehyde (meta) cluster_4 4-[(4-Methylbenzyl)oxy]benzaldehyde (para) i2 i2 i3 i3 i4 i4

Caption: Molecular structures of the ortho, meta, and para isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the aromatic protons on the benzaldehyde ring provide a clear and diagnostic fingerprint for each substitution pattern.

Causality of Spectral Differences: The electron-donating nature of the ether oxygen and the electron-withdrawing effect of the aldehyde group create distinct electronic environments for the protons on the benzaldehyde ring. The proximity and relative positions of these groups in the ortho, meta, and para isomers lead to unique shielding and deshielding effects, which directly influence the chemical shifts. Furthermore, the spin-spin coupling between adjacent protons results in characteristic splitting patterns that are dictated by the substitution.

Comparative ¹H NMR Data
Proton Assignment 2-Isomer (ortho) 3-Isomer (meta) 4-Isomer (para)
Aldehyde (-CHO)~10.5 ppm (s)~9.9 ppm (s)~10.0 ppm (s)[1]
Benzylic (-OCH₂-)~5.2 ppm (s)~5.1 ppm (s)~5.1 ppm (s)
Methyl (-CH₃)~2.4 ppm (s)~2.4 ppm (s)~2.4 ppm (s)[1]
Benzaldehyde RingComplex multiplet (~7.0-7.9 ppm)Complex multiplet (~7.2-7.6 ppm)Two doublets (~7.2-8.1 ppm)[1]
4-Methylbenzyl RingTwo doublets (~7.2-7.4 ppm)Two doublets (~7.2-7.4 ppm)Two doublets (~7.2-7.4 ppm)

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. "s" denotes a singlet.

Key Differentiators:

  • 4-Isomer (para): The most straightforward spectrum to interpret. Due to the molecule's symmetry, the four protons on the benzaldehyde ring appear as two distinct doublets, a classic indicator of para-substitution.[2]

  • 2-Isomer (ortho): The aldehyde proton is often shifted significantly downfield (to a higher ppm value) compared to the other isomers. This is due to the "through-space" deshielding effect of the nearby ether oxygen. The aromatic protons of the benzaldehyde ring will present a complex splitting pattern.

  • 3-Isomer (meta): This isomer lacks the symmetry of the para-isomer, resulting in four distinct signals for the benzaldehyde ring protons, which will appear as a complex multiplet. The aldehyde proton's chemical shift is typically intermediate between the ortho and para isomers.

hnmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis prep Dissolve isomer in deuterated solvent (e.g., CDCl₃) nmr Acquire ¹H NMR spectrum (e.g., 400 MHz spectrometer) prep->nmr process Process data (Fourier transform, phase correction, baseline correction) nmr->process analyze Analyze chemical shifts, integration, and splitting patterns process->analyze

Caption: General workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides complementary and confirmatory data. The chemical shifts of the carbon atoms, particularly in the aromatic region, are sensitive to the substituent positions.

Causality of Spectral Differences: The electronegativity of the oxygen and carbonyl groups influences the electron density around the carbon atoms. The ipso-carbon (the carbon directly attached to a substituent) and the ortho, meta, and para carbons relative to each substituent will have characteristic chemical shifts. The symmetry of the para-isomer also simplifies its ¹³C NMR spectrum compared to the other two.

Comparative ¹³C NMR Data
Carbon Assignment 2-Isomer (ortho) 3-Isomer (meta) 4-Isomer (para)
Carbonyl (C=O)~190 ppm~192 ppm~191 ppm
Benzylic (-OCH₂-)~70 ppm~70 ppm~70 ppm
Methyl (-CH₃)~21 ppm~21 ppm~21 ppm
C-O (Benzaldehyde)~160 ppm~159 ppm~164 ppm
C-CHO (Benzaldehyde)~125 ppm~137 ppm~130 ppm

Note: Chemical shifts are approximate. Values are predicted based on standard substituent effects.

Key Differentiators:

  • Symmetry: The para-isomer will show fewer signals in the aromatic region of the benzaldehyde ring (two signals for the protonated carbons) compared to the ortho and meta isomers (four signals each), due to its C₂ symmetry axis.

  • Ipso-Carbon Shifts: The chemical shifts of the carbon atoms directly bonded to the aldehyde group (C-CHO) and the ether group (C-O) are highly diagnostic. In the 4-isomer, the C-O carbon is significantly downfield due to the direct resonance-donating effect of the oxygen into the ring, while the C-CHO carbon is upfield relative to the 3-isomer.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and is particularly useful for distinguishing substitution patterns on an aromatic ring through the "fingerprint" region.

Causality of Spectral Differences: The primary absorption bands corresponding to the aldehyde (C=O stretch) and ether (C-O stretch) functional groups will be present in all three isomers. However, the exact frequency of the C=O stretch can be subtly influenced by the electronic effects of the substituent's position. More definitively, the pattern of out-of-plane C-H bending vibrations between 900 and 690 cm⁻¹ is highly characteristic of the substitution pattern on the benzene ring.

Comparative IR Data
Vibrational Mode 2-Isomer (ortho) 3-Isomer (meta) 4-Isomer (para)
Aldehyde C-H Stretch~2850, ~2750 cm⁻¹~2850, ~2750 cm⁻¹~2850, ~2750 cm⁻¹
Aromatic C-H Stretch>3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹
Carbonyl C=O Stretch~1690 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹[1]
Ether C-O Stretch~1245 cm⁻¹~1260 cm⁻¹~1250 cm⁻¹[1]
C-H Out-of-Plane Bending~750 cm⁻¹ (strong)~880, ~780, ~690 cm⁻¹~830 cm⁻¹ (strong)

Key Differentiators:

  • Out-of-Plane Bending: This is the most reliable IR diagnostic feature.

    • Ortho: A strong band around 770-735 cm⁻¹.

    • Meta: Bands typically appear near 880-810 cm⁻¹, 780-730 cm⁻¹, and 710-690 cm⁻¹.

    • Para: A single, strong band in the 840-810 cm⁻¹ region.

  • Carbonyl Stretch (C=O): The ortho-isomer may show a slightly lower C=O stretching frequency compared to the meta and para isomers. This can be attributed to intramolecular interactions and effects on conjugation.[4][5]

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is sensitive to the extent of the conjugated π-electron system.

Causality of Spectral Differences: All three isomers contain a chromophore (the benzaldehyde system) and an auxochrome (the ether oxygen), which enhances absorption. The position of the ether group determines its ability to extend the conjugation of the system via its lone pair of electrons. Extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the maximum absorption wavelength (λ_max) to a longer wavelength (a bathochromic or red shift).

Comparative UV-Vis Data
Isomer Expected λ_max Rationale
2-Isomer (ortho) IntermediateSteric hindrance from the ortho-substituent can disrupt the planarity of the system, slightly inhibiting conjugation compared to the para-isomer.
3-Isomer (meta) Shortest λ_maxThe ether oxygen is in a meta position relative to the carbonyl group, preventing direct through-conjugation. The electronic effect is primarily inductive.
4-Isomer (para) Longest λ_maxThe ether oxygen is in the para position, allowing for maximum extension of the conjugated system through resonance. This leads to the most significant bathochromic shift.

This trend is a classic example of how substituent position governs the electronic properties and, consequently, the UV-Vis absorption of aromatic compounds.[6]

uv_vis_logic A Positional Isomerism (ortho, meta, para) B Extent of π-Conjugation A->B determines C HOMO-LUMO Energy Gap B->C inversely affects D Maximum Absorption Wavelength (λ_max) C->D inversely determines

Caption: Relationship between isomerism and UV-Vis absorption.

Standard Operating Procedure: Spectroscopic Analysis

To ensure data integrity and reproducibility, the following general protocols should be followed.

1. Sample Preparation:

  • NMR: Accurately weigh ~5-10 mg of the purified isomer. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • IR (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • UV-Vis: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile). Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

2. Instrument Setup and Acquisition:

  • NMR: Use a standard ¹H and ¹³C acquisition program. Ensure the instrument is properly shimmed to obtain high-resolution spectra. Use tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • IR: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • UV-Vis: Use a matched pair of cuvettes. Fill one with the pure solvent to serve as a blank. Fill the other with the sample solution. Scan a wavelength range (e.g., 400-200 nm) to find the λ_max.

3. Data Analysis:

  • Process the raw data using the instrument's software (e.g., Fourier transformation for NMR and IR).

  • Calibrate spectra (e.g., setting the TMS peak to 0 ppm in NMR).

  • Integrate peaks, determine multiplicities, and assign signals based on established chemical shift principles and the comparative data in this guide.

Conclusion

The differentiation of 2-, 3-, and 4-[(4-Methylbenzyl)oxy]benzaldehyde is readily achievable through a systematic application of standard spectroscopic techniques.

  • ¹H NMR provides the most definitive evidence, with the splitting pattern of the benzaldehyde ring protons immediately identifying the para-isomer and the downfield shift of the aldehyde proton pointing to the ortho-isomer .

  • IR spectroscopy corroborates the structural assignment through the highly characteristic out-of-plane C-H bending vibrations in the fingerprint region.

  • ¹³C NMR confirms isomer identity through the number of unique aromatic signals, reflecting the molecular symmetry.

  • UV-Vis spectroscopy offers a clear distinction based on the extent of electronic conjugation, with the para-isomer exhibiting the longest maximum absorption wavelength.

By leveraging the unique strengths of each technique, researchers can confidently and accurately characterize these positional isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Journal of Natural Products. Benzaldehyde Derivatives from Sarcodontia crocea. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Available from: [Link]

  • Chegg. Question: What's the 1H NMR spectrum of 4-methylbenzaldehyde? Explain in detail. Available from: [Link]

  • PubChem. 2-[(4-Methylbenzyl)oxy]benzaldehyde. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available from: [Link]

  • SpectraBase. 3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde - [1H NMR] - Spectrum. Available from: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available from: [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. Available from: [Link]

  • ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. Available from: [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. Available from: [Link]

  • SpectraBase. 4-Methylbenzaldehyde - [UV-VIS] - Spectrum. Available from: [Link]

  • Chegg.com. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Available from: [Link]

  • YouTube. Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

Sources

Validation

validating the absence of starting materials in final product

Comparative Guide: Analytical Strategies for Validating the Clearance of Starting Materials The Core Directive: Defining "Absence" In drug development, proving the "absence" of a starting material (SM) is a scientific pa...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Strategies for Validating the Clearance of Starting Materials

The Core Directive: Defining "Absence"

In drug development, proving the "absence" of a starting material (SM) is a scientific paradox. You cannot prove zero; you can only prove that a residue is below a specific, validated Limit of Detection (LOD).

As a Senior Application Scientist, I often see teams fail not because their product is impure, but because their method lacks the sensitivity to prove purity. If a starting material is mutagenic (ICH M7), "not detected" by a standard HPLC-UV method is insufficient if the method’s LOD is 50 ppm and the safety threshold is 1 ppm.

The Golden Rule: Validation of absence is actually the validation of sensitivity .

Comparative Analysis: Selecting the Right Detector

To validate clearance, you must choose a detection method that aligns with the chemical nature of the starting material and the required regulatory threshold (e.g., Threshold of Toxicological Concern - TTC).

Technology Comparison Matrix
FeatureHPLC-UV/PDA (The Standard)LC-MS/MS (QQQ) (The Specialist)qNMR (The Orthogonal Check)
Primary Use Routine release testing; abundant impurities (>0.05%).Trace analysis; genotoxic impurities (GTIs); mutagenic clearance.Structure confirmation; mass balance; reference standard qualification.
Sensitivity (LOD) Moderate (ppm range). Limited by chromophores.Ultra-High (ppb to ppt range).Low to Moderate (typically >100 ppm).
Specificity Low: Risk of co-elution (hidden peaks).High: Mass-based discrimination (

).
High: Structural resolution.
Throughput High (Rapid QC).Medium (Requires expert setup).Low (Long acquisition for trace levels).
Self-Validation Requires external reference standards.Requires isotopically labeled internal standards (SIL-IS) for best accuracy.Absolute: Does not require a specific reference standard of the analyte.[1]
Cost $

$

Expert Insight:

  • Use HPLC-UV if your starting material has a strong chromophore and the required limit is high (e.g., >0.1%).

  • Use LC-MS/MS if the starting material is a known mutagen (ICH M7) requiring clearance to <10 ppm, or if it lacks a UV chromophore.

  • Use qNMR during process development to "sanity check" your HPLC results and ensure no non-chromophoric reagents are hiding in the background.

Strategic Workflow: The Validation Decision Tree

The following diagram illustrates the logical flow for selecting and validating the appropriate methodology based on the starting material's risk profile.

ValidationLogic Start Start: Define Starting Material (SM) RiskCheck Is SM Mutagenic (ICH M7)? Start->RiskCheck HighRisk YES: High Sensitivity Required RiskCheck->HighRisk Yes LowRisk NO: Standard Limits (ICH Q3A) RiskCheck->LowRisk No UVCheck Does SM have UV Chromophore? HPLC Select HPLC-UV Target: < 0.05-0.10% UVCheck->HPLC Yes CAD Select HPLC-CAD/ELSD (Charged Aerosol Detection) UVCheck->CAD No LCMS Select LC-MS/MS (QQQ) Target: < 1-10 ppm HighRisk->LCMS LowRisk->UVCheck Spike Execute Spike Recovery Study (at Limit Level) LCMS->Spike HPLC->Spike CAD->Spike Result Calculate S/N Ratio Must be > 3:1 (LOD) & > 10:1 (LOQ) Spike->Result

Figure 1: Decision matrix for selecting the analytical detector based on impurity risk and chemical properties.

Detailed Protocol: The Spike Recovery Experiment

To validate "absence," you must prove that if the material were present at the limit, you would detect it. This is the "Spike Recovery" approach.

Objective: Demonstrate that the sample matrix (the final product) does not suppress the signal of the starting material (Matrix Effect).

Methodology: LC-MS/MS Trace Analysis

Step 1: Preparation of Solutions
  • Blank Matrix: Dissolve the final product (API) at a high concentration (e.g., 10 mg/mL) in the diluent.

  • Stock Standard: Prepare a solution of the Starting Material (SM) at 1 mg/mL.

  • Spiking Solution: Dilute the Stock Standard to the Target Limit (e.g., if Limit is 10 ppm relative to API, prepare a 100 ng/mL solution).

Step 2: The Spiking Scheme

Prepare three types of samples:

  • Sample A (Unspiked): The Blank Matrix (Final Product).

  • Sample B (Standard at Limit): The SM in pure diluent at the target limit concentration.

  • Sample C (Spiked Sample): The Blank Matrix spiked with the SM at the target limit.

Step 3: Instrumental Analysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size for UPLC).

  • Mode: MRM (Multiple Reaction Monitoring) for maximum specificity.

  • Injection: Triplicate injections of A, B, and C.

Step 4: Calculation & Criteria

1. Specificity Check: Inspect Sample A (Unspiked).

  • Requirement: There should be no peak at the retention time of the SM. If a peak exists, it must be < 30% of the LOQ.

2. Recovery Calculation:



3. Acceptance Criteria (ICH/FDA Alignment):

  • Trace Level (< 0.1%): Recovery must be 70% – 130% .

  • Assay Level (> 1.0%): Recovery must be 98% – 102% .

  • Precision: RSD of triplicate injections

    
     (for trace).
    

Expert Note on Ion Suppression: If using LC-MS, and your recovery is < 70%, the API is likely suppressing the ionization of the impurity.

  • Solution: Switch to a Standard Addition Method or use a Deuterated Internal Standard (SIL-IS) of the starting material.

Self-Validating System: The Linearity of "Absence"

A robust method must demonstrate linearity at the bottom of the curve. Do not extrapolate from high concentrations.

LinearityFlow LOD LOD (3.3 u03c3/S) LOQ LOQ (10 u03c3/S) LOD->LOQ Sensitivity Threshold Range Linear Range (LOQ to 120% of Limit) LOQ->Range Quantitation Zone

Figure 2: The relationship between LOD, LOQ, and the Linear Range required for validation.

Protocol:

  • Prepare 5 concentration levels ranging from LOQ to 150% of the specification limit.

  • Plot Concentration vs. Area.

  • Critical Check: The correlation coefficient (

    
    ) is less important here than the y-intercept . The line should pass through zero (within statistical confidence). A large negative intercept indicates the method cannot "see" low levels (absorption loss).
    

References

  • ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2023).[3][4][5][6] International Council for Harmonisation.[4][5] Link

  • ICH Q2(R2): Validation of Analytical Procedures. (2023).[3][4][5][6] International Council for Harmonisation.[4][5] Link

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Link

  • Teasdale, A.Mutagenic Impurities: Strategies for Identification and Control. (2015). Wiley.
  • Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical analysis. (2010). Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual reference for qNMR orthogonality).

Sources

Comparative

A Comparative Analysis of the Antioxidant Activity of Benzaldehyde Derivatives: A Guide for Researchers

In the dynamic field of drug discovery and development, the quest for potent antioxidant compounds is of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive ox...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery and development, the quest for potent antioxidant compounds is of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Benzaldehyde and its derivatives, a class of aromatic aldehydes, have garnered significant attention for their diverse biological activities, including their potential as antioxidants.[1] This guide provides a comprehensive comparative analysis of the antioxidant activity of various benzaldehyde derivatives, offering field-proven insights and supporting experimental data to aid researchers in this critical area of study.

The Chemical Rationale for Antioxidant Activity in Benzaldehyde Derivatives

The antioxidant capacity of phenolic compounds, including many benzaldehyde derivatives, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group (-OH) to a free radical, thereby neutralizing it. The ease of this donation is influenced by the stability of the resulting phenoxyl radical, which is significantly affected by the nature and position of other substituents on the aromatic ring. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, can delocalize the unpaired electron of the phenoxyl radical through resonance, thus increasing its stability and enhancing the antioxidant activity of the parent molecule.[2]

The primary mechanisms through which antioxidants like benzaldehyde derivatives exert their effects are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. This is a key mechanism for phenolic antioxidants.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

The prevalence of one mechanism over the other is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system.

In Vitro Evaluation of Antioxidant Activity: Key Assays and Their Principles

To quantitatively assess and compare the antioxidant activity of benzaldehyde derivatives, several robust in vitro assays are commonly employed. Each assay is based on a distinct chemical principle, and therefore, a multi-assay approach is recommended for a comprehensive evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to screen for antioxidant activity.[3] It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep violet color. Upon reduction, the DPPH radical is converted to a non-radical form, resulting in a color change to pale yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity of the compound.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The degree of decolorization, measured as a decrease in absorbance at around 734 nm, is indicative of the antioxidant's radical scavenging capacity.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4] The reaction is carried out in an acidic medium, and the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex. The increase in absorbance at approximately 593 nm is directly proportional to the reducing power of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the activity within a cell culture system.[5] This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by intracellular ROS. The ability of a test compound to inhibit this fluorescence indicates its cellular antioxidant activity.[6][7]

Comparative Antioxidant Activity of Benzaldehyde Derivatives

The antioxidant activity of benzaldehyde derivatives is profoundly influenced by the number and position of hydroxyl and methoxy groups on the benzene ring. The following table summarizes the antioxidant activity of several common benzaldehyde derivatives, as determined by the DPPH assay, and expressed as IC50 values (the concentration required to scavenge 50% of the radicals). A lower IC50 value indicates a higher antioxidant activity.

CompoundStructureDPPH IC50 (µM)Reference
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde260[6]
Vanillin 4-hydroxy-3-methoxybenzaldehyde10.06 ppm (~66.1 µM)[8]
Protocatechuic Aldehyde 3,4-dihydroxybenzaldehydeHigh Activity[1]
p-Hydroxybenzaldehyde 4-hydroxybenzaldehydeNegligible Activity[1]
Salicylaldehyde 2-hydroxybenzaldehydeNegligible Activity[1]
2,4-Dihydroxybenzaldehyde ---
2,5-Dihydroxybenzaldehyde ---
3,5-Dihydroxybenzaldehyde ---

Note: The data presented is compiled from different sources and should be used for comparative purposes with an understanding of potential variations due to different experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data consistently demonstrates a strong correlation between the chemical structure of benzaldehyde derivatives and their antioxidant activity.

  • Role of Hydroxyl Groups: The presence of hydroxyl groups is crucial for antioxidant activity. Compounds lacking a hydroxyl group, or those with only one, such as p-hydroxybenzaldehyde and salicylaldehyde, exhibit negligible activity in many assays.[1] In contrast, dihydroxybenzaldehydes, like protocatechuic aldehyde, show significantly higher activity.[1] This is because the hydroxyl groups are the primary sites for hydrogen atom donation to free radicals.

  • Influence of Methoxy Groups: Methoxy groups, being electron-donating, can enhance antioxidant activity. Vanillin (one methoxy group) and syringaldehyde (two methoxy groups) are both more potent antioxidants than p-hydroxybenzaldehyde. The electron-donating nature of the methoxy group helps to stabilize the phenoxyl radical formed after hydrogen donation, making the initial donation more favorable.

  • Positional Effects: The relative positions of the hydroxyl and methoxy groups are critical. For instance, the ortho- and para-positions of hydroxyl groups relative to each other or to methoxy groups can significantly influence the stability of the resulting radical through resonance and intramolecular hydrogen bonding.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key antioxidant assays.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, refrigerated container.[9]

    • Prepare stock solutions of the test compounds (benzaldehyde derivatives) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard at various concentrations to different wells.

    • Add the DPPH solution to each well. Include a control well containing only the solvent and the DPPH solution.[9]

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[10]

    • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[10]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or standard at various concentrations to the wells of a 96-well microplate.

    • Add the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value as described for the DPPH assay.

FRAP Assay Protocol
  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the test compound or standard to a test tube or microplate well.

    • Add the FRAP reagent and mix well.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[12]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the change in absorbance of the test sample to the standard curve and is expressed as Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay Protocol
  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach 90-100% confluence.[6]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., DPBS).

    • Incubate the cells with a solution of DCFH-DA probe and the test compound or a standard antioxidant (e.g., Quercetin) for a specified time (e.g., 1 hour) at 37°C.[13]

    • Wash the cells again to remove the excess probe and compound.

    • Add a free radical initiator (e.g., AAPH) to all wells to induce oxidative stress.[14]

  • Measurement and Calculation:

    • Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a specified duration (e.g., 60 minutes) at 37°C.[6]

    • The antioxidant activity is calculated based on the area under the curve of fluorescence intensity versus time, comparing the inhibition by the test compound to that of the control.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AntioxidantH Ar-OH FreeRadical R• AntioxidantRadical Ar-O• AntioxidantH->AntioxidantRadical H• donation NeutralizedMolecule RH FreeRadical->NeutralizedMolecule Antioxidant Ar-OH FreeRadical2 R• AntioxidantCation Ar-OH•+ Antioxidant->AntioxidantCation e- donation Anion R:- FreeRadical2->Anion

Caption: General mechanisms of antioxidant action.

DPPH_Workflow start Start: Prepare Reagents prepare_dpph Prepare DPPH Solution (Violet) start->prepare_dpph prepare_samples Prepare Benzaldehyde Derivative Solutions start->prepare_samples mix Mix DPPH and Sample Solutions prepare_dpph->mix prepare_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm (Color change to Yellow) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End: Determine Antioxidant Activity calculate->end

Sources

Validation

benchmarking the synthesis of 2-[(4-Methylbenzyl)oxy]benzaldehyde against known procedures

Executive Summary This technical guide benchmarks three distinct synthetic methodologies for the preparation of 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0). This compound is a critical pharmacophore intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks three distinct synthetic methodologies for the preparation of 2-[(4-Methylbenzyl)oxy]benzaldehyde (CAS: 85825-85-0). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of allosteric effectors for hemoglobin (e.g., Voxelotor analogs) and various agrochemicals.

We compare the classical Williamson Ether Synthesis (Acetone/Reflux) against a High-Throughput Polar Aprotic Method (DMF) and a Green Phase-Transfer Catalysis (PTC) protocol. While the DMF method offers the highest kinetic rates, the PTC method is identified as the superior protocol for scale-up due to its optimal balance of yield (>90%), low E-factor (waste load), and ease of purification.

Chemical Context & Mechanistic Grounding

The synthesis involves the


 nucleophilic substitution of 4-methylbenzyl chloride (or bromide) by the phenoxide anion generated from salicylaldehyde.
The Mechanistic Challenge

The reaction is governed by the ambident nature of the phenoxide ion. While


-alkylation is the desired pathway, 

-alkylation is a potential side reaction, though sterically disfavored in this specific scaffold. The primary challenge lies in the solvation of the nucleophile .
  • Protic solvents (EtOH) solvate the anion, reducing nucleophilicity.

  • Aprotic solvents (DMF, DMSO) leave the anion "naked" and highly reactive but are difficult to remove.

  • Phase Transfer Catalysts (PTC) allow the reaction to occur at the interface of immiscible solvents, offering a "best of both worlds" scenario.

Mechanistic Pathway (Graphviz)

ReactionMechanism Sal Salicylaldehyde (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Sal->Phenoxide -H+ Base Base Deprotonation (K2CO3 / NaOH) Base->Phenoxide TS Transition State (SN2 Backside Attack) Phenoxide->TS + Electrophile Electrophile 4-Methylbenzyl Chloride (Electrophile) Electrophile->TS Product 2-[(4-Methylbenzyl)oxy]benzaldehyde (Product) TS->Product -Cl-

Figure 1: Mechanistic pathway for the O-alkylation of salicylaldehyde via SN2 substitution.

Experimental Protocols & Benchmarking

Method A: Classical Suspension (The "Academic" Standard)

Best for: Undergraduate labs, safety, and avoiding high-boiling solvents.

  • Reagents: Salicylaldehyde (1.0 eq), 4-Methylbenzyl chloride (1.1 eq),

    
     (2.0 eq), Acetone.
    
  • Protocol:

    • Dissolve salicylaldehyde (12.2 g, 100 mmol) in anhydrous acetone (150 mL).

    • Add anhydrous

      
       (27.6 g, 200 mmol). Stir for 15 min to generate the phenoxide (color change to bright yellow).
      
    • Add 4-methylbenzyl chloride (15.5 g, 110 mmol) dropwise.

    • Heat to reflux (

      
      C) for 18–24 hours . Monitor by TLC (Hex:EtOAc 4:1).
      
    • Workup: Filter off inorganic salts. Evaporate acetone. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry and concentrate.

    • Recrystallization: Ethanol/Hexane.

Method B: High-Throughput Polar Aprotic (The "Medicinal Chem" Standard)

Best for: Small-scale library synthesis where speed is critical.

  • Reagents: Salicylaldehyde (1.0 eq), 4-Methylbenzyl chloride (1.1 eq),

    
     (1.5 eq), DMF (Dimethylformamide).
    
  • Protocol:

    • Dissolve salicylaldehyde (100 mmol) in DMF (50 mL).

    • Add

      
       (150 mmol) and 4-methylbenzyl chloride (110 mmol).
      
    • Heat to

      
      C.
      
    • Reaction Time: Complete conversion in 2–3 hours .

    • Workup (Critical): Pour reaction mixture into 500 mL ice water. The product precipitates as a solid or oil.[1] Filter or extract with EtOAc. Extensive water washing is required to remove DMF traces which can poison subsequent catalytic steps.

Method C: Phase Transfer Catalysis (The "Process" Recommendation)

Best for: Scale-up, green chemistry compliance, and cost efficiency.

  • Reagents: Salicylaldehyde (1.0 eq), 4-Methylbenzyl chloride (1.05 eq), Toluene, 30% NaOH (aq), TBAI (Tetrabutylammonium iodide - 1 mol%).

  • Protocol:

    • Dissolve salicylaldehyde (100 mmol) and 4-methylbenzyl chloride (105 mmol) in Toluene (100 mL).

    • Add TBAI (0.37 g, 1 mmol).

    • Add 30% NaOH solution (40 mL).

    • Reflux with vigorous stirring (

      
      C internal temp).
      
    • Reaction Time: 4–6 hours .

    • Workup: Separate phases. Wash organic layer with water (x2).[1] Evaporate toluene. The product is often pure enough for use without recrystallization.

Benchmarking Data Summary

The following data compares the performance of the three methods based on typical laboratory yields and process metrics.

MetricMethod A (Acetone)Method B (DMF)Method C (PTC/Toluene)
Reaction Time 18–24 Hours2–3 Hours4–6 Hours
Isolated Yield 75–82%92–95%88–93%
Atom Economy ModerateHighHigh
E-Factor (Waste) High (Solvent volume)High (Water wash volume)Low (Best)
Purification Recrystallization often req.Extraction + Wash req.[1][2]Phase separation (Cleanest)
Scalability Poor (Solvent volume)Moderate (DMF removal)Excellent
Decision Logic for Researchers (Graphviz)

DecisionTree Start Select Synthesis Route Scale What is the Scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large Speed Is Speed Critical? Small->Speed MethodC Method C: PTC (Scalable, Green) Large->MethodC Minimize Waste Yes Yes Speed->Yes Need it today No No Speed->No Overnight ok MethodA Method A: Acetone (Safe, Simple) MethodB Method B: DMF (Fastest, High Yield) Yes->MethodB No->MethodA

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and time constraints.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must match the following spectroscopic signature.

Product: 2-[(4-Methylbenzyl)oxy]benzaldehyde Appearance: White to off-white crystalline solid. Melting Point: 58–60 °C (Lit. varies, typically distinct from starting material).


H NMR (400 MHz, 

) - Key Diagnostic Signals:
  • 
     10.53 ppm (s, 1H):  Aldehyde proton (
    
    
    
    ). Note: This is downfield from standard aldehydes due to the ortho-alkoxy group.
  • 
     7.85 ppm (dd, 1H):  Aromatic proton ortho to carbonyl.
    
  • 
     5.18 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ). This singlet confirms the ether linkage.
  • 
     2.38 ppm (s, 3H):  Methyl group on the benzyl ring (
    
    
    
    ).

Troubleshooting:

  • Signal at

    
     11.0+ ppm: Indicates unreacted Salicylaldehyde (phenolic proton).
    
  • Signal at

    
     4.6 ppm: Indicates unreacted Benzyl chloride.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis". Pure and Applied Chemistry, 72(7), 1399–1403. (Foundational text for Method C).

  • PubChem Database. (2023). Compound Summary for CID 693304: 2-[(4-Methylbenzyl)oxy]benzaldehyde.[3] (Source for physical data and identifiers).[1][2][3][4][5][6][7][8][9]

  • Rowe, J. et al. (2006). "Potassium Carbonate in DMF: An Effective Reagent for the Alkylation of Phenols". Synthetic Communications, 18(14). (Validation for Method B).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-[(4-Methylbenzyl)oxy]benzaldehyde

Executive Summary (Immediate Action) Do not dispose of 2-[(4-Methylbenzyl)oxy]benzaldehyde down the drain. This compound possesses significant aquatic toxicity and aldehyde reactivity that necessitates segregation from o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (Immediate Action)

Do not dispose of 2-[(4-Methylbenzyl)oxy]benzaldehyde down the drain. This compound possesses significant aquatic toxicity and aldehyde reactivity that necessitates segregation from oxidative waste streams.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Category: Non-halogenated Organic Waste (Solid or Liquid).

  • Immediate Hazard: Skin/Eye Irritant (H315/H319), Aquatic Toxicity (H411).[1]

  • Storage prior to pickup: Store in tightly sealed amber glass or HDPE containers, away from strong oxidizers and bases.

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, one must understand its reactive potential. This compound is not merely "organic waste"; it is a reactive aldehyde scaffold.

PropertySpecificationOperational Implication
Compound Name 2-[(4-Methylbenzyl)oxy]benzaldehydeLabeling requirement.
CAS Number 85825-85-0Use for waste manifesting.[2]
Physical State Solid (typically)Dust control measures required during transfer.
Functional Groups Aryl Aldehyde, EtherAldehyde: Susceptible to autoxidation to carboxylic acids (exothermic). Ether: Peroxide formation risk (low, but non-zero over long storage).
GHS Classification Irritant, Aquatic ChronicRequires "Toxic" and "Environmental Hazard" labeling.
The "Why" Behind the Protocol

1. Aldehyde Autoxidation: Aldehydes, including benzaldehyde derivatives, react with atmospheric oxygen to form carboxylic acids (e.g., benzoic acid derivatives). This reaction is exothermic. If disposed of in a container with strong oxidizers (like nitric acid waste or permanganates), this can trigger a runaway reaction or fire.

  • Directive: Strictly segregate from Oxidizing Waste streams.

2. Lipophilicity & Aquatic Toxicity: The addition of the (4-methylbenzyl)oxy group significantly increases the lipophilicity (LogP) of the molecule compared to simple benzaldehyde. This allows it to penetrate biological membranes easily, making it highly toxic to aquatic life.

  • Directive: Zero-tolerance policy for sink disposal. All rinsates must be captured.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Applicable for expired inventory or excess starting material.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.

  • Transfer:

    • Transfer the solid carefully to the waste container.

    • Do not dissolve in solvent solely for the purpose of disposal unless required by your specific waste contractor (solid waste is generally cheaper and safer to transport).

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "2-[(4-Methylbenzyl)oxy]benzaldehyde" (95%+).

    • Hazard Checkboxes: [x] Toxic/Irritant [x] Eco-Toxic.

  • Storage: Place the container in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures & Rinsates

Applicable for mother liquors or cleaning solvents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream (e.g., Acetone, Ethyl Acetate, Ethanol).

    • Note: If Dichloromethane (DCM) was used, this must go to the Halogenated waste stream.

  • Quenching (If reactive reagents are present):

    • If the mixture contains unreacted oxidizers or reducing agents (e.g., NaBH4), quench them chemically before adding to the main waste carboy.

    • Self-Validation Check: Test pH and check for exotherms/bubbling on a small aliquot before bulk transfer.

  • Transfer: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).

  • Log Entry: Record the approximate volume and concentration on the waste tag.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste: 2-[(4-Methylbenzyl)oxy]benzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Solution / Rinsate StateCheck->LiquidPath SolidBin Bin: SOLID ORGANIC WASTE Label: Irritant, Eco-Tox SolidPath->SolidBin OxidizerCheck Contains Oxidizers? LiquidPath->OxidizerCheck SolventCheck Solvent Type? NonHalo Non-Halogenated (Acetone, EtOH, EtOAc) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens LiquidBinNonHalo Carboy: ORGANIC SOLVENTS (Non-Halogenated) NonHalo->LiquidBinNonHalo LiquidBinHalo Carboy: HALOGENATED WASTE Halo->LiquidBinHalo OxidizerCheck->SolventCheck No Quench Perform Quench (e.g., Sodium Bisulfite) OxidizerCheck->Quench Yes Quench->SolventCheck

Figure 1: Decision matrix for segregating aldehyde waste based on physical state and solvent composition.

Spill Management & Emergency Response

In the event of a spill, speed and containment are critical to prevent environmental release.

  • Evacuate & Ventilate: If the spill is large (>100g) or dust is airborne, clear the area.

  • PPE Upgrade: Wear chemical splash goggles and N95/P100 respirator if dust is present.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquids: Surround with an inert absorbent (Vermiculite or Clay).

    • Warning: Avoid using paper towels for bulk liquid absorption if the solution contains other reactive synthesis reagents. Clay is universally safer.

  • Decontamination: Scrub the surface with a soap/water solution. Collect all cleanup materials into the solid waste bin.

Regulatory Framework

Compliance is not optional.[1] This protocol aligns with the following standards:

  • EPA RCRA (Resource Conservation and Recovery Act): While not a specific "P" or "U" listed waste, this compound falls under 40 CFR 261.3 guidelines for characteristic waste (toxicity/ignitability) if in solvent [1].

  • GHS (Globally Harmonized System): Mandates the communication of aquatic toxicity hazards [2].

References
  • US Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 693304, 2-[(4-Methylbenzyl)oxy]benzaldehyde. PubChem.[2] Link

  • Sigma-Aldrich. Safety Data Sheet: Benzaldehyde (General Class Reference).Link

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(4-Methylbenzyl)oxy]benzaldehyde

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 2-[(4-Methylbenzyl)oxy]benzaldehyde. As direct safety data for this specific compound is not extensively published...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 2-[(4-Methylbenzyl)oxy]benzaldehyde. As direct safety data for this specific compound is not extensively published, our procedural recommendations are grounded in the well-documented hazard profile of its parent structural class, aromatic aldehydes, with a primary reference to benzaldehyde. This approach ensures a robust, safety-first framework for all laboratory operations.

Foundational Hazard Assessment: Understanding the "Why"

Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a chemical's specific hazard profile. Understanding the potential risks is the first step in mitigating them. 2-[(4-Methylbenzyl)oxy]benzaldehyde, as an aromatic aldehyde, is anticipated to share hazards with compounds like benzaldehyde. These hazards dictate our safety protocols.

The primary risks associated with this class of compounds are summarized below. This data, derived from analogous compounds, forms the logical basis for the PPE recommendations that follow.[1][2][3][4]

Hazard CategoryAnticipated RiskRationale for Precaution
Acute Toxicity Harmful if swallowed or inhaled.[1][2]Prevents systemic toxicity through accidental ingestion or respiratory exposure.
Skin Contact Causes skin irritation and may cause allergic skin reactions (sensitization).[1][2][3][4]Requires impermeable barriers to prevent dermatitis and the development of chemical sensitivities.
Eye Contact Causes serious eye irritation.[1][2]Mandates splash-proof eye protection to prevent severe damage to ocular tissues.
Respiratory Exposure May cause respiratory tract irritation, coughing, and shortness of breath.[1][3]Necessitates handling in well-ventilated areas and, where required, the use of respiratory protection.
Physical Hazard Combustible liquid.[2][5]Requires storage and handling away from ignition sources.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][2]Dictates stringent spill control and waste disposal procedures to prevent environmental release.

The Core Protocol: A Risk-Based PPE Strategy

The foundation of laboratory safety lies in a multi-layered defense, beginning with engineering controls and culminating in the correct use of PPE.

A. Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, ensure the primary engineering controls are in place and fully functional.

  • Ventilation: All handling of 2-[(4-Methylbenzyl)oxy]benzaldehyde must be conducted within a certified chemical fume hood to control vapor inhalation.[1][6] General laboratory ventilation should be adequate to support this.[7]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible.

B. PPE Selection Workflow

The selection of appropriate PPE is a dynamic process that depends on the specific task and the associated risks of exposure. The following workflow illustrates the decision-making process.

PPE_Selection_Workflow cluster_start Initiation cluster_assessment Risk Evaluation cluster_ppe PPE Level Determination Start Task Assessment: Handling 2-[(4-Methylbenzyl)oxy]benzaldehyde Risk_Quantity Handling Quantity: Small (<10g) vs. Large (>10g)? Start->Risk_Quantity Risk_Splash Potential for Splash or Aerosol Generation? PPE_Standard Standard PPE - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat Risk_Splash->PPE_Standard No PPE_Enhanced Enhanced PPE - Standard PPE PLUS: - Face Shield - Chemical Resistant Apron Risk_Splash->PPE_Enhanced Yes Risk_Inhalation Adequate Ventilation (Chemical Fume Hood)? PPE_Respiratory Respiratory Protection - Air-Purifying Respirator with  Organic Vapor Cartridges Risk_Inhalation->PPE_Respiratory No Done Proceed with Task Risk_Inhalation->Done Yes Risk_Quantity->Risk_Splash Large Quantity Risk_Quantity->Risk_Splash Small Quantity PPE_Standard->Risk_Inhalation PPE_Enhanced->Risk_Inhalation PPE_Respiratory->Done Proceed with Caution

Sources

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